1,2,3,4-Tetrahydroquinoxaline-d4
Beschreibung
Eigenschaften
Molekularformel |
C24H25N5O4 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m1/s1 |
InChI-Schlüssel |
SOHAVULMGIITDH-SSDCDQDPSA-N |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Isomerische SMILES |
CC(C)(C=C)[C@]12C=C(C(=O)N\3[C@@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Kanonische SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Synonyme |
oxaline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Deuterated 1,2,3,4-Tetrahydroquinoxaline
This technical guide provides a comprehensive overview of the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline (B1293668), a valuable isotopically labeled compound for use as an internal standard in quantitative analysis, as a tracer in metabolic studies, and in pharmacokinetic research to enhance the metabolic stability of drug candidates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway.
Introduction
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound whose derivatives are explored in medicinal chemistry.[2][3] The strategic replacement of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect, potentially slowing down metabolic processes and improving the pharmacokinetic profile of a drug.[1][4] This guide focuses on a robust and selective method for the preparation of deuterated 1,2,3,4-tetrahydroquinoxaline via iridium-catalyzed asymmetric hydrogenation of a quinoxaline (B1680401) precursor.
Synthetic Approach: Iridium-Catalyzed Asymmetric Hydrogenation
A highly effective method for the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline involves the iridium-catalyzed asymmetric hydrogenation of a suitable quinoxaline substrate using deuterium gas (D₂). This approach allows for the direct and stereoselective incorporation of deuterium atoms into the heterocyclic ring.[5][6]
Experimental Protocol
The following protocol is based on the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline (B188063) as a representative substrate.
Materials:
-
2-phenylquinoxaline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(R)-Synphos (or other suitable chiral phosphine (B1218219) ligand)
-
Toluene (B28343) (anhydrous)
-
Deuterium gas (D₂)
-
Methanol (for workup)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R)-Synphos) in anhydrous toluene is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The quinoxaline substrate (e.g., 2-phenylquinoxaline) is added to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.
-
Hydrogenation (Deuteration): The autoclave is sealed, purged several times with deuterium gas, and then pressurized with D₂ to the desired pressure (e.g., 1 MPa).[5] The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set duration (e.g., 12 hours).
-
Workup and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the deuterated 1,2,3,4-tetrahydroquinoxaline product.
Characterization:
The resulting product should be characterized by standard analytical techniques to confirm its structure and determine the extent of deuteration:
-
¹H NMR and ²H NMR Spectroscopy: To determine the positions and extent of deuterium incorporation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the deuterated product.
Quantitative Data
The following table summarizes representative quantitative data for the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline to yield deuterated 1,2,3,4-tetrahydro-2-phenylquinoxaline.
| Substrate | Product | Yield (%) | Deuterium Incorporation at C2 (%) | Deuterium Incorporation at C3 (%) | Enantiomeric Excess (ee, %) |
| 2-Phenylquinoxaline | (R)-1,2,3,4-Tetrahydro-2-phenylquinoxaline-2,3-d₂ | up to 93 | 98 | 90 | up to 98 |
Data is based on findings from iridium-catalyzed asymmetric hydrogenation experiments.[5][6]
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline via iridium-catalyzed asymmetric hydrogenation.
Caption: Synthetic workflow for deuterated 1,2,3,4-tetrahydroquinoxaline.
Alternative Synthetic Strategies
While iridium-catalyzed hydrogenation is a highly effective method, other strategies for deuteration can be considered.
Iron(III)-Promoted Three-Component Deuteration
An iron(III)-promoted three-component reaction of quinoxalinones with olefins and sodium borodeuteride (NaBD₄) provides a route to deuterated quinoxalinones.[7] These intermediates could potentially be reduced to the corresponding deuterated 1,2,3,4-tetrahydroquinoxalines in a subsequent step. This method offers an alternative deuterium source and may be advantageous for certain substituted analogs.
Transfer Deuteration
Transfer deuteration using D₂O as the deuterium source in the presence of a suitable catalyst is another potential method for labeling heterocycles like quinoxaline.[7] This approach avoids the need for high-pressure deuterium gas, which can be a practical advantage in some laboratory settings.
Conclusion
The synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline is a critical process for advancing pharmaceutical research and development. The iridium-catalyzed asymmetric hydrogenation method detailed in this guide offers a reliable and highly selective means of producing these valuable labeled compounds. The provided experimental framework, quantitative data, and workflow visualization serve as a comprehensive resource for researchers in the field. Further exploration of alternative methods, such as iron-promoted reactions and transfer deuteration, may provide additional synthetic flexibility for accessing a wider range of deuterated quinoxaline derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinoxaline-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4). As a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline, this compound is of significant interest to researchers in the field of drug development and bioanalysis. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry-based assays. This guide will detail its physicochemical properties, provide a likely synthetic protocol, and illustrate its application in a typical bioanalytical workflow. The information is curated to support researchers and scientists in leveraging this compound for robust and accurate analytical method development.
Introduction
This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline. The parent compound is a heterocyclic molecule that serves as a valuable building block in medicinal chemistry.[1] Derivatives of the tetrahydroquinoxaline scaffold have been investigated for a range of biological activities. However, the deuterated form, THQ-d4, is primarily utilized not for its direct biological effects, but as a crucial tool in analytical chemistry.
Stable isotope labeling with deuterium (B1214612) is a common strategy in drug development to create internal standards for pharmacokinetic and metabolic studies.[2] These SIL-ISs are ideal for use in liquid chromatography-mass spectrometry (LC-MS) assays because they co-elute with the analyte of interest and exhibit nearly identical ionization behavior, while being distinguishable by their mass-to-charge ratio.[3][4][5] This allows for precise quantification by correcting for variability in sample preparation and matrix effects.[3][6][7]
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to its non-deuterated analogue. The primary difference is the higher molecular weight due to the presence of four deuterium atoms.
Table 1: General and Physicochemical Properties of this compound and its Parent Compound.
| Property | This compound | 1,2,3,4-Tetrahydroquinoxaline (Parent Compound) |
| Molecular Formula | C₈H₆D₄N₂ | C₈H₁₀N₂[8][9] |
| Molecular Weight | 138.20[2] | 134.18[8][9] |
| CAS Number | 1822872-69-4[2] | 3476-89-9[8][9] |
| Appearance | White to brown crystalline solid | White to brown powder to crystal |
| Melting Point | Not explicitly reported, expected to be similar to parent | 92-98 °C[9] |
| Form | Solid[9] | Solid[9] |
Synthesis and Spectroscopic Data
Synthetic Protocol
A plausible synthetic route to this compound involves the catalytic deuteration of quinoxaline (B1680401). This method is analogous to the hydrogenation of quinoxaline to produce the non-deuterated form.[10]
Experimental Protocol: Catalytic Deuteration of Quinoxaline
-
Reaction Setup: In a high-pressure reaction vessel, dissolve quinoxaline (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of a hydrogenation catalyst, such as rhodium on alumina (B75360) or palladium on carbon.
-
Deuteration: Seal the vessel and purge with deuterium gas (D₂). Pressurize the vessel with D₂ gas (e.g., to 50-100 atm) and stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the deuterium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak for the d4-labeled compound would be expected at an m/z corresponding to its higher molecular weight (approximately 138.20), distinguishing it from the parent compound (m/z ≈ 134.18).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show a significant reduction or absence of signals corresponding to the protons at the 1, 2, 3, and 4 positions of the tetrahydroquinoxaline ring, confirming successful deuteration.
-
¹³C NMR: The carbon NMR spectrum would be largely similar to the parent compound, although signals for the deuterated carbons may show characteristic splitting patterns (e.g., triplets) due to C-D coupling.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the incorporated deuterium atoms.
-
Application in Bioanalysis: Use as an Internal Standard
The primary and most critical application of this compound in the context of drug development is its use as a stable isotope-labeled internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[2]
Experimental Workflow for Bioanalytical Quantification
The following workflow outlines the use of this compound as an internal standard for the quantification of an analogous, non-deuterated drug candidate in a biological matrix (e.g., plasma).
Protocol: Sample Preparation for LC-MS/MS Analysis
-
Sample Aliquoting: Aliquot a precise volume (e.g., 100 µL) of the biological matrix (plasma, urine, etc.) containing the analyte into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of a known concentration of this compound solution (in a compatible solvent like methanol (B129727) or acetonitrile) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile, to precipitate proteins.[4]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.[4]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Logical Workflow Diagram
The following diagram illustrates the logical flow of using a stable isotope-labeled internal standard in a typical bioanalytical quantitation experiment.
Conclusion
This compound is a specialized chemical tool with significant value for the pharmaceutical and biotechnology industries. While its intrinsic biological activity is not its primary feature, its role as a stable isotope-labeled internal standard is indispensable for the development of robust, accurate, and reliable bioanalytical methods. This guide has provided an in-depth overview of its chemical properties, a proposed synthetic methodology, and a detailed protocol for its application in quantitative LC-MS/MS assays. For researchers engaged in drug discovery and development, a thorough understanding of how to synthesize and apply such internal standards is crucial for generating high-quality data to support preclinical and clinical studies.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydroquinoxaline 95 3476-89-9 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Deuterated Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of deuterated quinoxalines, compounds of significant interest in medicinal chemistry and materials science. The substitution of hydrogen with deuterium (B1214612) can profoundly influence the physicochemical and metabolic profiles of these molecules, making a detailed understanding of their properties essential for research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visual representations of experimental workflows.
Core Physical and Chemical Properties
Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as the structural foundation for a wide array of derivatives with diverse applications.[1][2] The introduction of deuterium can alter properties such as metabolic stability, reaction kinetics, and spectroscopic signatures without significantly changing the molecule's shape or size.[3][4] These subtle changes can lead to improved pharmacokinetic profiles and reduced toxicity in drug candidates.[3][4]
General Effects of Deuteration
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can lead to several changes in the physical properties of organic molecules:
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In drug development, this can result in reduced rates of metabolism and a longer biological half-life.[3][4]
-
Physical Properties: Deuteration can cause minor changes in physical characteristics such as hydrophobicity, acidity, and basicity.[3] For instance, some deuterated compounds have shown slightly lower lipophilicity (logD) and increased aqueous solubility.[5] It can also lead to lower melting points and heat of fusion.[5]
-
Spectroscopic Properties: The change in mass and vibrational frequencies upon deuteration leads to distinct signatures in NMR, mass spectrometry, and IR spectroscopy, which are crucial for the characterization of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for quinoxaline and some of its deuterated and non-deuterated derivatives. Data for deuterated quinoxalines is sparse in the literature; therefore, data for the parent quinoxaline and related derivatives are provided for comparison.
Table 1: General Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility | Reference |
| Quinoxaline | C₈H₆N₂ | 29-32 | 220-223 | 1.124 | Freely soluble in alcohol | [1][6][7] |
| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 127-128 | - | - | - | [1][8] |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 99.1-102.2 | - | - | - | [9] |
| (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | C₁₀H₁₂N₂O | 128.5-131.7 | - | - | - | [10] |
| (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | C₁₀H₁₂N₂O | 104.1-105.4 | - | - | - | [10] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Quinoxaline Derivatives
Reported chemical shifts (δ) in ppm.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| Quinoxaline | - | - | - | [11] |
| Protons on the pyrazine ring (H-2, H-3) are highly deshielded and appear as singlets downfield. Protons on the benzene ring (H-5/H-8, H-6/H-7) are in the aromatic region.[12] | The carbon atoms of the quinoxaline scaffold resonate in distinct regions of the ¹³C NMR spectrum.[12] | |||
| 2,3-Diphenylquinoxaline | CDCl₃ | 8.20–8.10 (m, 2H), 7.82–7.70 (m, 2H), 7.60—7.35 (m, 10H) | 153.6, 141.3, 139.2, 130.0, 129.9, 129.4, 128.9, 128.4 | [8] |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | CDCl₃ | 6.41 (d, J = 8.0 Hz, 2H, Ar), 6.32 (s, 1H, Ar), 3.38 (s, 3H), 3.38 (brs, 2H, NH), 2.17 (s, 3H, Me) | 133.7, 131.1, 128.3, 119.0, 115.4, 114.9, 41.5, 41.5, 20.6 | [9] |
| (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | CDCl₃ | 8.92 (brs, 1H, NH), 6.66 (d, J = 7.8 Hz, 1H, Ar), 6.56 (d, J = 7.8 Hz, 1H, Ar), 6.50 (s, 1H, Ar), 3.99 (q, J = 6.6 Hz, 1H), 3.79 (brs, 1H, NH), 2.24 (s, 3H, Me), 1.44 (d, J = 6.6 Hz, 3H, Me) | 169.5, 133.5, 133.2, 123.2, 120.1, 115.3, 114.7, 51.9, 20.9, 17.9 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of deuterated quinoxalines. The following sections provide an overview of key experimental procedures.
Synthesis of Deuterated Quinoxalines
A common method for synthesizing quinoxaline derivatives is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[8] For deuterated analogs, a deuterated starting material is typically used.
Example: Synthesis of Deuterium-Labeled 2-Quinoxalinecarboxylic Acid-d₄ (QCA-d₄) and 3-Methylquinoxaline-2-carboxylic Acid-d₄ (MQCA-d₄) [13]
This protocol describes an efficient synthesis using aniline-d₅ as the labeled starting material.[13]
-
Starting Material: Aniline-d₅ is used to introduce the deuterium labels.
-
Reaction Steps: The synthesis involves a multi-step process, likely beginning with the diazotization of aniline-d₅ followed by coupling and cyclization reactions to form the quinoxaline ring.
-
Purification: The final products are purified, for example, by recrystallization.
-
Characterization: The chemical structures and isotopic enrichment are confirmed by ¹H NMR and mass spectrometry.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a fundamental technique for the structural elucidation of quinoxaline derivatives.[12]
Sample Preparation: [12]
-
Weighing: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration of 50-100 mg is needed.[12]
-
Solvent Selection: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample is chosen.[12]
-
Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]
-
Transfer: The solution is transferred to a high-quality 5 mm NMR tube.
Data Acquisition: [12]
-
¹H NMR: Used to determine the number of different proton environments and their splitting patterns.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
The specific parameters for data acquisition may need to be optimized based on the instrument and sample.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic abundance of deuterated quinoxalines.[13] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for tracing metabolites of quinoxaline derivatives.[14]
General Procedure:
-
Sample Preparation: Samples are typically dissolved in a suitable solvent.
-
Ionization: The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state.[15]
Procedure: [15]
-
Crystal Growth: Single crystals of the quinoxaline derivative are grown. This can be a challenging step, and crystals may be sensitive to solvent loss.[15]
-
Data Collection: X-ray diffraction data are collected at low temperatures (e.g., 100 K) using a diffractometer.[15]
-
Structure Solution and Refinement: The initial structural model is determined and then refined to fit the experimental data.[15]
Visualizations
The following diagrams illustrate key experimental workflows for the synthesis and characterization of deuterated quinoxalines.
Caption: Workflow for the synthesis and characterization of deuterated quinoxalines.
Caption: Relationship between analytical techniques and derived structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline - Wikipedia [en.wikipedia.org]
- 7. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Metabolic Fate of 1,2,3,4-Tetrahydroquinoxaline: An In-depth Technical Guide
Disclaimer: Direct experimental studies on the metabolic fate of 1,2,3,4-tetrahydroquinoxaline (B1293668) are not extensively available in the public domain. This guide, therefore, provides a predictive overview based on the well-documented metabolism of structurally related compounds, including quinoxalines, quinolines, and other tetrahydro-heterocyclic systems. The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations.
Introduction
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound with a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. Its structural motif is found in various biologically active molecules, making the understanding of its metabolic fate crucial for drug development and toxicology studies. The metabolism of a xenobiotic compound like 1,2,3,4-tetrahydroquinoxaline is expected to proceed through Phase I and Phase II enzymatic reactions, aiming to increase its polarity and facilitate its excretion. This guide will explore the predicted metabolic pathways, the enzymes likely involved, and provide detailed experimental protocols for future studies.
Predicted Metabolic Pathways
Based on the metabolism of analogous structures, the metabolic fate of 1,2,3,4-tetrahydroquinoxaline is likely to involve several key transformations. The primary routes are predicted to be aromatization, hydroxylation, and N-oxidation.
Phase I Reactions:
-
Aromatization: The tetrahydroquinoxaline ring may undergo dehydrogenation to form the aromatic quinoxaline (B1680401). This is a common metabolic pathway for N-alkyl-1,2,3,4-tetrahydroquinoline substructures, which can be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.
-
Hydroxylation: Aromatic hydroxylation on the benzene ring is a common metabolic pathway for many xenobiotics. The positions para to the nitrogen atoms are likely susceptible to hydroxylation, primarily mediated by CYP enzymes such as CYP1A1, CYP1A2, and CYP2E1.
-
N-Oxidation: The secondary amine groups in the tetrahydro-pyrazine ring are potential sites for N-oxidation, forming N-hydroxy metabolites. This bioactivation pathway is often catalyzed by CYP1A2 and CYP2A6.
Phase II Reactions:
Following Phase I metabolism, the resulting hydroxylated or N-oxidized metabolites are expected to undergo conjugation reactions to form more water-soluble products for excretion. These reactions may include:
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of hydroxylated metabolites.
The predicted metabolic pathways are illustrated in the diagram below.
Caption: Predicted metabolic pathways of 1,2,3,4-Tetrahydroquinoxaline.
Quantitative Data from Related Compounds
While no direct quantitative data for the metabolism of 1,2,3,4-tetrahydroquinoxaline is available, data from related quinoxaline derivatives can provide an indication of metabolic rates. For example, in vitro studies with human and mouse liver microsomes have been used to determine the rates of N-oxidation for various heterocyclic aromatic amines.
| Compound | Enzyme Source | Metabolic Reaction | Rate | Reference |
| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Human Liver Microsomes | N-oxidation | 1.7 nmol/min/mg protein | [1][2] |
| 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline (MeIgQx) | Human Liver Microsomes | N-oxidation | 0.4 nmol/min/mg protein | [1][2] |
| MeIQx | Mouse Liver Microsomes | N-oxidation | 0.2 - 0.3 nmol/min/mg protein | [1][2] |
| MeIgQx | Mouse Liver Microsomes | N-oxidation | 0.2 - 0.3 nmol/min/mg protein | [1][2] |
| MeIQx | Recombinant Human P450 1A2 | N-oxidation | 6 pmol/min/pmol P450 | [1][2] |
| MeIgQx | Recombinant Human P450 1A2 | N-oxidation | 6 pmol/min/pmol P450 | [1][2] |
These data suggest that N-oxidation rates can vary significantly depending on the specific substrate and the enzyme source.
Experimental Protocols
To investigate the metabolic fate of 1,2,3,4-tetrahydroquinoxaline, a series of in vitro and in vivo experiments can be designed.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of 1,2,3,4-tetrahydroquinoxaline and the cytochrome P450 enzymes involved in its metabolism.
Materials:
-
1,2,3,4-Tetrahydroquinoxaline
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2E1, CYP3A4)
-
Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, methoxsalen (B1676411) for CYP2A6, diethyldithiocarbamate (B1195824) for CYP2E1, ketoconazole (B1673606) for CYP3A4)
Procedure:
-
Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL), 1,2,3,4-tetrahydroquinoxaline (1-10 µM), and the NADPH regenerating system. For enzyme phenotyping, use recombinant CYPs or incubate with liver microsomes in the presence and absence of specific CYP inhibitors.
-
Reaction Initiation and Termination: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH regenerating system. Terminate the reaction after a specified time (e.g., 0, 15, 30, 60 minutes) by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Analytical Method:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the parent compound and its potential metabolites.
In Vivo Metabolism Study in Rodents
This protocol is designed to identify the major metabolites excreted in urine and feces after oral administration of 1,2,3,4-tetrahydroquinoxaline to rats or mice.
Materials:
-
1,2,3,4-Tetrahydroquinoxaline
-
Male Sprague-Dawley rats (or another suitable rodent model)
-
Metabolic cages
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Analytical standards of predicted metabolites (if available)
Procedure:
-
Dosing: Administer a single oral dose of 1,2,3,4-tetrahydroquinoxaline to the rats.
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Sample Preparation:
-
Urine: Centrifuge the urine samples to remove any solid debris. An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) can be included to cleave conjugated metabolites.
-
Feces: Homogenize the fecal samples, extract with a suitable organic solvent, and concentrate the extract.
-
-
Analysis: Analyze the processed urine and fecal extracts using LC-MS/MS as described in the in vitro protocol to identify and quantify the parent compound and its metabolites.
Caption: A typical workflow for an in vitro metabolism study.
Conclusion
While direct experimental data on the metabolic fate of 1,2,3,4-tetrahydroquinoxaline is currently lacking, a predictive analysis based on structurally related compounds provides a strong foundation for future research. The primary metabolic pathways are anticipated to be aromatization, hydroxylation, and N-oxidation, followed by Phase II conjugation reactions. The cytochrome P450 enzyme superfamily, particularly isoforms CYP1A2, CYP2A6, CYP2E1, and CYP3A4, are the most likely catalysts for the initial oxidative metabolism. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to elucidate the precise metabolic pathways, identify the metabolites, and quantify the metabolic rates of 1,2,3,4-tetrahydroquinoxaline. Such studies are essential for a comprehensive understanding of its pharmacokinetic and toxicological profile, which is critical for its potential development as a therapeutic agent.
References
The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401), a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point of intensive research in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.
Anticancer Activity
Quinoxaline derivatives are a cornerstone of modern anticancer research, with many compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[1][2][3][4][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [2][5] |
| Quinoxaline 14 | MCF-7 (Breast) | 2.61 | [3] |
| Quinoxaline-bisarylurea 2 | HCT116 (Colon) | - | [1] |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |
| Compound 19 | MGC-803 (Gastric) | 9 | [3] |
| Compound 20 | T-24 (Bladder) | 8.9 | [3] |
| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [3] |
| Compound 8 | HepG-2 (Liver) | 5.27 ± 0.72 | [3] |
| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [3] |
| Compound 8 | Hela (Cervical) | 6.38 ± 0.81 | [3] |
| Compound 8 | T-24 (Bladder) | 4.49 ± 0.65 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Expose the cells to various concentrations of the quinoxaline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Cancer Targeted by Quinoxaline Derivatives
Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and progression. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.
Simplified EGFR signaling pathway and its inhibition.
Simplified VEGFR signaling pathway and its inhibition.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Quinoxaline Derivative A | Staphylococcus aureus | 12.5 |
| Quinoxaline Derivative B | Escherichia coli | 25 |
| Quinoxaline Derivative C | Candida albicans | 6.25 |
| Quinoxaline Derivative D | Pseudomonas aeruginosa | 50 |
| Quinoxaline Derivative E | Bacillus subtilis | 12.5 |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[10][11][12]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.
Procedure: [10][11][12][13][14]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a known concentration of the quinoxaline derivative solution into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Bacterial cell wall synthesis and potential inhibition.
Antiviral Activity
Several quinoxaline derivatives have shown promising antiviral activity against a variety of DNA and RNA viruses. Their mechanisms of action can include the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral replication processes.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) |
| Quinoxaline Derivative F | Herpes Simplex Virus-1 (HSV-1) | Vero | 5.2 |
| Quinoxaline Derivative G | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.8 |
| Quinoxaline Derivative H | Influenza A virus (H1N1) | MDCK | 15.7 |
| Quinoxaline Derivative I | Hepatitis C Virus (HCV) | Huh-7 | 2.1 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[15][16][17][18][19]
Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection and replication.
Procedure: [15][16][17][18][19]
-
Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Treat the cell monolayers with different concentrations of the quinoxaline derivative.
-
Infection: Infect the treated cells with a standardized amount of virus.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
General viral replication cycle and potential inhibition.
Anti-inflammatory Activity
Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of selected quinoxaline derivatives, showcasing the percentage of edema inhibition in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) |
| Quinoxaline Derivative J | 10 | 45.2 |
| Quinoxaline Derivative K | 20 | 58.7 |
| Indomethacin (Standard) | 10 | 65.4 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Procedure: [20][21][22][23][24]
-
Animal Grouping: Divide Wistar or Sprague-Dawley rats into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the quinoxaline derivative orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Carrageenan Injection: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Simplified NF-κB signaling pathway in inflammation.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. webcentral.uc.edu [webcentral.uc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Navigating the Frontier of Drug Discovery: An In-depth Technical Guide to Exploratory Studies on Deuterated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into heterocyclic compounds represents a paradigm shift in modern medicinal chemistry. This subtle atomic substitution can profoundly alter the metabolic fate and pharmacokinetic profile of drug candidates, offering a powerful tool to enhance therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuteration in the context of heterocyclic drug discovery.
The Kinetic Isotope Effect: A Fundamental Principle
The cornerstone of deuteration strategy lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidases (AO), involve the rate-limiting cleavage of a C-H bond. By selectively replacing hydrogen with deuterium at these metabolically labile sites, the rate of metabolism can be significantly reduced.[1]
This "metabolic switching" can lead to several desirable outcomes:
-
Improved Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.
-
Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher plasma concentrations of the active drug.
-
Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of harmful byproducts can be minimized.
-
Potentially Lower Dosing: A longer-acting drug may allow for less frequent administration, improving patient compliance.
Aldehyde Oxidase: A Key Player in Heterocycle Metabolism
Aldehyde oxidase (AO) is a cytosolic enzyme that plays a crucial role in the metabolism of a wide range of xenobiotics, particularly N-containing heterocyclic compounds.[2][3] Unlike the well-known cytochrome P450 enzymes, AO-mediated metabolism is often characterized by a different regioselectivity and can be a significant clearance pathway for many drug candidates. The mechanism of AO-catalyzed oxidation of N-heterocycles typically involves nucleophilic attack at an electron-deficient carbon atom adjacent to a nitrogen atom, followed by C-H bond cleavage.[3]
Deuteration of these susceptible positions in heterocyclic drugs can effectively attenuate AO-mediated metabolism, thereby improving their pharmacokinetic properties.
Data Presentation: Quantitative Insights into the Effects of Deuteration
The following tables summarize key quantitative data from various studies, highlighting the impact of deuteration on reaction kinetics and pharmacokinetic parameters of heterocyclic and related compounds.
| Compound | Enzyme | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Morphine | Rat Liver Microsomes | Rate of N-demethylation | Relative rate: 100% | Relative rate: 50% | 2.0 | [1] |
| Zaleplon | Aldehyde Oxidase | In vitro metabolism rate | - | Slower with deuteration | - | |
| Carbazeran | Aldehyde Oxidase | In vivo clearance | - | Reduced with deuteration | - | |
| Zoniporide | Aldehyde Oxidase | In vivo clearance | - | Reduced with deuteration | - |
Table 1: Impact of Deuteration on In Vitro Metabolism. This table illustrates the kinetic isotope effect on the rate of metabolism of heterocyclic compounds by various enzymes.
| Drug | Species | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Deutetrabenazine | Human | t½ (active metabolites) | ~9-10 h | ~18-20 h | ~2.0 | [4] |
| AVP-786 (d-dextromethorphan) | Human | Cmax | - | Increased | - | [4] |
| CTP-354 (d-pregabalin) | Human | t½ | ~6 h | ~10 h | ~1.7 | [4] |
| SD-809 (d-tetrabenazine) | Human | AUC | - | Increased | - | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs. This table showcases the significant improvements in pharmacokinetic profiles observed with deuterated drugs in clinical and preclinical studies.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of deuterated heterocyclic compounds.
Experimental Protocols
Synthesis of Deuterated Pyridine (B92270) Derivatives
The following protocol is a representative example of a method for the selective deuteration of pyridines.
Objective: To achieve selective deuteration at the α-position of pyridine using a transition metal-free catalyst.[5]
Materials:
-
Pyridine
-
Barium oxide (BaO)
-
Deuterium gas (D₂)
-
Autoclave reactor
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a typical experiment, 0.5 mmol of pyridine and 50 mg of BaO are placed in a 10 mL autoclave.
-
The autoclave is purged with D₂ gas three times.
-
The reactor is then pressurized with 1 MPa of D₂ gas.
-
The reaction mixture is heated to 200°C and stirred for 24 hours.
-
After the reaction, the autoclave is cooled to room temperature and the D₂ gas is carefully vented.
-
The product is extracted with an appropriate solvent (e.g., diethyl ether) and filtered to remove the BaO catalyst.
-
The resulting solution is analyzed by GC-MS to determine the extent and position of deuteration.
NMR Analysis of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing deuterated compounds and determining the isotopic purity.
Objective: To determine the percentage of deuterium incorporation and confirm the position of deuteration in a synthesized compound.
Materials:
-
Deuterated compound
-
High-purity NMR solvent (e.g., chloroform-d, DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated compound (typically 5-10 mg) and dissolve it in an appropriate volume of a suitable deuterated NMR solvent (e.g., 0.6 mL).
-
Ensure the compound is fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
The integration of the proton signal at the site of deuteration will be significantly reduced compared to the corresponding signal in the non-deuterated analog.
-
The percentage of deuterium incorporation can be calculated by comparing the integration of the residual proton signal at the deuterated position to the integration of a non-deuterated proton signal within the same molecule.
-
-
²H (Deuterium) NMR Spectroscopy:
-
If available, ²H NMR provides direct evidence of deuteration.
-
Acquire a ²H NMR spectrum. A signal will be observed at the chemical shift corresponding to the deuterated position, confirming the presence and location of the deuterium atom.
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
Integrate the relevant peaks in the ¹H NMR spectrum to calculate the deuterium incorporation.
-
Analyze the chemical shifts in the ¹H and ²H NMR spectra to confirm the site of deuteration.
-
Conclusion
The exploratory studies on deuterated heterocyclic compounds have unequivocally demonstrated the profound impact of this subtle isotopic substitution on drug metabolism and pharmacokinetics. The ability to strategically "tune" the metabolic stability of a drug candidate by leveraging the kinetic isotope effect provides a powerful and versatile tool for medicinal chemists. As our understanding of the enzymatic processes governing drug metabolism deepens, and as synthetic methodologies for selective deuteration continue to advance, the application of this technology is poised to accelerate the discovery and development of safer and more effective medicines. This guide provides a foundational understanding for researchers to navigate this exciting and rapidly evolving field.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of 1,2,3,4-Tetrahydroquinoxaline-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of a significant heterocyclic scaffold in medicinal chemistry. Understanding the mass spectrometric behavior of this compound is crucial for its application as an internal standard in quantitative analyses (e.g., LC-MS, GC-MS) and for metabolic profiling studies.[1] This document outlines the predicted fragmentation patterns, presents key quantitative data in a structured format, details the experimental protocols for analysis, and provides a visual representation of the fragmentation pathway.
Predicted Mass Spectrum Analysis
The introduction of four deuterium (B1214612) atoms into the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure significantly influences its mass spectrum compared to the unlabeled analog. The molecular ion peak and the fragmentation pattern will shift to higher mass-to-charge (m/z) values, providing a distinct signature for isotopic labeling. The fragmentation of the non-deuterated 1,2,3,4-tetrahydroquinoline (B108954) has been studied, and its fragmentation mechanisms can be extrapolated to predict the behavior of this compound.[2] The primary fragmentation is expected to occur in the tetrahydro-piperazine ring.
The molecular weight of the non-deuterated 1,2,3,4-tetrahydroquinoxaline is 134.18 g/mol .[3] With the replacement of four hydrogen atoms with deuterium, the molecular weight of this compound is expected to be approximately 138.21 g/mol . The mass spectrum will therefore exhibit a molecular ion peak ([M]⁺) at m/z 138.
Key predicted fragmentation pathways include the loss of a deuterium radical ([M-D]⁺), a methyl radical containing deuterium ([M-CD3]⁺), and an ethyl radical containing deuterium ([M-C2D4H]⁺). These pathways are analogous to the fragmentation of similar heterocyclic compounds where cleavage of the saturated ring is a dominant process.[2]
Quantitative Data Summary
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) mass spectrometry. The relative abundances are estimations based on the fragmentation patterns of structurally similar compounds and are subject to variation based on experimental conditions.
| Predicted Ion | Structure | m/z (Predicted) | Interpretation |
| [M]⁺ | [C₈H₆D₄N₂]⁺ | 138 | Molecular Ion |
| [M-D]⁺ | [C₈H₆D₃N₂]⁺ | 136 | Loss of a deuterium radical |
| [M-CD₂H]⁺ | [C₇H₅D₂N₂]⁺ | 122 | Loss of a deuterated methyl radical |
| [M-C₂D₄]⁺ | [C₆H₆N₂]⁺ | 106 | Loss of deuterated ethene |
Experimental Protocols
Acquiring the mass spectrum of this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.
1. Sample Preparation:
-
Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).[4]
-
Ensure the sample is fully dissolved to prevent injection issues.
2. Gas Chromatography (GC) Method:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[5]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular ion (e.g., 200 amu).
-
Ion Source Temperature: Typically maintained at 230°C.
-
Interface Temperature: Maintained at a temperature to prevent condensation (e.g., 280°C).
4. Data Analysis:
-
Identify the molecular ion peak corresponding to the deuterated compound.
-
Analyze the fragmentation pattern and compare it to the predicted fragments and the spectrum of the non-deuterated standard.
-
Software provided with the instrument is used for data acquisition and processing.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.
References
In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinoxaline-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetrahydroquinoxaline-d4. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on the predicted solubility based on the structural analysis of its non-deuterated parent, 1,2,3,4-Tetrahydroquinoxaline. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in various organic solvents.
Core Concepts: Predicting Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The structure of 1,2,3,4-Tetrahydroquinoxaline provides key insights into its expected solubility.
Structural Analysis of 1,2,3,4-Tetrahydroquinoxaline:
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound with a molecular formula of C₈H₁₀N₂.[1][2] Its structure consists of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. The key features influencing its solubility are:
-
Aromatic Benzene Ring: This part of the molecule is non-polar and hydrophobic.
-
Dihydropyrazine Ring with Two Amine Groups (-NH-): The nitrogen atoms with their lone pairs of electrons and associated hydrogen atoms make this portion of the molecule polar and capable of acting as both hydrogen bond donors and acceptors.
This combination of a non-polar aromatic ring and a polar heterocyclic ring containing secondary amine functionalities suggests that 1,2,3,4-Tetrahydroquinoxaline will exhibit a degree of solubility in a range of organic solvents. The deuteration in this compound, where four hydrogen atoms are replaced by deuterium, is not expected to significantly alter its solubility compared to the non-deuterated form.[3]
Expected Solubility in Common Organic Solvents:
Based on its structure, the following solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in polar protic solvents like lower alcohols (methanol, ethanol) due to the potential for hydrogen bonding and dipole-dipole interactions. Amines generally show good solubility in alcohols.[4]
-
Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar amine groups would not be effectively solvated.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity (Relative) | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Temperature (°C) |
| Methanol | CH₃OH | High | High | Data to be determined | |
| Ethanol | C₂H₅OH | High | High | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High | Data to be determined | |
| Acetone | (CH₃)₂CO | Medium | Moderate | Data to be determined | |
| Dichloromethane | CH₂Cl₂ | Medium | Moderate | Data to be determined | |
| Hexane | C₆H₁₄ | Low | Low | Data to be determined | |
| Toluene | C₇H₈ | Low | Low | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. These methods can be adapted to determine both kinetic and thermodynamic solubility.
General Qualitative Solubility Test
This initial test provides a rapid assessment of solubility in various solvents.
-
Preparation: Place approximately 10-20 mg of this compound into a series of small, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different organic solvent.
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should be noted.
Quantitative Determination of Thermodynamic (Equilibrium) Solubility
This method determines the saturation concentration of the compound in a solvent at equilibrium.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Quantitative Determination of Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add a small volume of the stock solution to a larger volume of the test organic solvent in the wells of a microtiter plate.
-
Incubation and Precipitation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature and then allow it to stand. The compound may precipitate if its solubility limit is exceeded.
-
Analysis: Analyze the concentration of the dissolved compound in the solvent. This can be done by measuring turbidity (nephelometry) or by separating the precipitated solid (e.g., by filtration through a filter plate) and quantifying the concentration in the filtrate by HPLC or LC-MS.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Protocol for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong prediction of its solubility behavior can be made based on its chemical structure. It is anticipated to be soluble in polar organic solvents and less soluble in non-polar solvents. For researchers requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining accurate and reproducible data. This information is critical for applications in drug development, formulation, and various scientific research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices. The accuracy and reliability of LC-MS/MS assays are significantly enhanced by the use of stable isotope-labeled internal standards.[1][2] This document provides detailed application notes and protocols for the use of 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4) as an internal standard for the quantitative analysis of 1,2,3,4-Tetrahydroquinoxaline (THQ) in plasma samples. Deuterated internal standards are ideal for mass spectrometry-based quantification as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for matrix effects and variability during sample processing.[1]
1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound that serves as a core structure in various biologically active molecules and can be of interest in toxicological and metabolic studies. The precise and accurate measurement of its concentration in biological fluids is crucial for such research.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
1,2,3,4-Tetrahydroquinoxaline (THQ)
-
This compound (THQ-d4)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve THQ and THQ-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of THQ by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into the blank plasma for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the THQ-d4 primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of small molecules from plasma.
-
Aliquoting: Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL THQ-d4 internal standard working solution to each tube (except for blank samples used to assess interference).
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a portion of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow Diagram.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| THQ | 135.1 | 106.1 | 100 | 20 |
| 135.1 | 77.1 | 100 | 35 | |
| THQ-d4 | 139.1 | 110.1 | 100 | 20 |
Data Presentation
The following tables summarize hypothetical but representative quantitative data obtained from a method validation experiment.
Table 3: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 7.5 |
| 2 | 2.05 | 102.5 | 5.1 |
| 5 | 4.89 | 97.8 | 4.3 |
| 10 | 10.12 | 101.2 | 3.1 |
| 50 | 50.8 | 101.6 | 2.5 |
| 100 | 98.7 | 98.7 | 2.1 |
| 500 | 505.2 | 101.0 | 1.8 |
| 1000 | 995.1 | 99.5 | 1.5 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LQC | 3 | 2.95 | 98.3 | 6.2 | 7.8 |
| MQC | 80 | 81.2 | 101.5 | 4.1 | 5.5 |
| HQC | 800 | 790.4 | 98.8 | 3.3 | 4.1 |
Table 5: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| LQC | 85.2 | 84.5 | 92.1 | 99.2 |
| HQC | 86.1 | 85.3 | 91.5 | 98.9 |
Signaling Pathways and Logical Relationships
The core principle of using a stable isotope-labeled internal standard is to ensure that any variations in the analytical process affect both the analyte and the internal standard to the same extent. This allows for a reliable quantification based on the ratio of their responses.
Logical Workflow for Quantification.
Conclusion
The protocol described provides a robust and reliable method for the quantification of 1,2,3,4-Tetrahydroquinoxaline in plasma using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality data in bioanalytical studies. The presented method is suitable for use in research, drug development, and toxicological applications where accurate measurement of THQ is required.
References
Application Notes and Protocols for the Quantitative Analysis of Quinoxaline Derivatives in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline (B1680401) and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate and reliable quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug discovery and development.[3][4] This document provides detailed application notes and standardized protocols for the quantitative analysis of quinoxaline derivatives in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
I. General Experimental Workflow
A typical bioanalytical workflow for the quantification of quinoxaline derivatives in plasma involves several key steps, from sample collection to data analysis. The following diagram illustrates the logical relationship between these steps.
Caption: General workflow for the quantitative analysis of quinoxaline derivatives in plasma.
II. Quantitative Data Summary
The following tables summarize the key parameters for the quantitative analysis of various quinoxaline derivatives in plasma, compiled from multiple validated LC-MS/MS and UPLC-MS/MS methods.
Table 1: Sample Preparation and Chromatographic Conditions
| Quinoxaline Derivative | Sample Preparation Method | LC Column | Mobile Phase | Flow Rate (mL/min) |
| NF-κB Inhibitor (13-197) | Protein Precipitation | Not Specified | Not Specified | Not Specified |
| Quinoxaline 1,4-dioxides | Solid-Phase Extraction (HLB) | Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol (B129727) | 0.3 |
| Olaquindox Metabolites | Solid-Phase Extraction (MAX) | Agilent ZORBAX SB-C18 (50 x 2.1 mm, 1.8 µm) | 0.2% Formic acid in water and methanol | Not Specified |
| Multiple Compounds (in Xiaoyao Powder) | Not Specified | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in waterB: Acetonitrile (B52724) | 0.3 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Mass Spectrometry Parameters and Method Performance
| Quinoxaline Derivative | Ionization Mode | MRM Transition (m/z) | LLOQ (ng/mL) | Linearity Range (ng/mL) |
| NF-κB Inhibitor (13-197) | ESI+ | Not Specified | 0.1 | 0.1 - 500 |
| Quinoxaline 1,4-dioxides | ESI+ | Compound-specific | 1.10 - 8.37 (µg/kg) | 5 - 500 (µg/L) |
| Olaquindox Metabolites | ESI+ | Compound-specific | 0.08 (µg/kg) | 2.5 - 100 (µg/L) |
| Multiple Compounds (in Xiaoyao Powder) | ESI+ & ESI- | Compound-specific | Varies | Varies |
LLOQ: Lower Limit of Quantification. Data compiled from multiple sources.[5][6][7][8]
III. Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general procedure for the simple and rapid cleanup of plasma samples.[9]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike the sample with an appropriate volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to the plasma sample to precipitate the proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more selective cleanup compared to protein precipitation, resulting in cleaner extracts.[10][11]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., Oasis HLB)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
SPE manifold
Procedure:
-
Thaw and spike the plasma sample with the internal standard as described in Protocol 1.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solution to remove interferences.
-
Elute the analytes of interest with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: UPLC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of quinoxaline derivatives.[4][7][12]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)[6][7]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic acid[6][7]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrating to the initial conditions.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7][12]
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
-
MRM Transitions: Determine the precursor and product ions for each analyte and the internal standard by infusing standard solutions into the mass spectrometer.
IV. Signaling Pathway
Some quinoxaline derivatives have been investigated as inhibitors of specific signaling pathways. For example, the compound 13-197 is a novel inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer.[5]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of a quinoxaline derivative.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. gcms.cz [gcms.cz]
- 12. mdpi.com [mdpi.com]
Application of Deuterated Standards in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for establishing its safety and efficacy.[1][2] Accurate and reliable PK data hinge on the robustness of the bioanalytical methods employed.[2] Central to the success of these methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types of internal standards, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision, accuracy, and reliability.[2][3]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[4] This substitution results in a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[1][4] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thus experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1][4] This co-elution effectively normalizes for these variabilities, leading to more accurate and precise quantification.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory submissions.[1][5]
Advantages of Using Deuterated Standards
The use of deuterated internal standards in pharmacokinetic studies offers several significant advantages over surrogate or analogue internal standards:[1]
-
Correction for Matrix Effects: Biological matrices like plasma and whole blood are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source.[1] Since the deuterated standard has nearly identical chemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[1]
-
Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods.[1] This increased robustness can lead to higher sample throughput and fewer failed analytical runs.[1]
-
Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1]
Data Presentation
The following tables summarize data from studies comparing the performance of deuterated internal standards to analog internal standards, demonstrating the tangible improvements in precision and accuracy.
Table 1: Comparison of Precision (%CV) for an Analyte Using a Deuterated vs. an Analog Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) with Analog IS |
| Low QC | 5 | 3.2 | 9.8 |
| Medium QC | 50 | 2.8 | 8.5 |
| High QC | 500 | 2.5 | 7.2 |
Table 2: Comparison of Accuracy (%Bias) for an Analyte Using a Deuterated vs. an Analog Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%Bias) with Deuterated IS | Accuracy (%Bias) with Analog IS |
| Low QC | 5 | -1.5 | -8.7 |
| Medium QC | 50 | 0.8 | 6.2 |
| High QC | 500 | 1.2 | 4.9 |
Experimental Protocols
The following sections provide detailed methodologies for common experiments in a typical bioanalytical workflow employing deuterated internal standards.
Protocol 1: Sample Preparation using Protein Precipitation for Drug Analysis in Human Plasma
This protocol outlines a common and straightforward method for extracting a drug and its deuterated internal standard from a plasma matrix.[6]
Materials:
-
Human plasma samples (blank, calibration standards, quality controls, and unknown samples)
-
Analyte of interest
-
Deuterated internal standard (IS)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (B129727) (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and deuterated IS in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls by diluting with a 50:50 mixture of methanol and water.
-
Prepare a working solution of the deuterated IS at a concentration that provides a robust response in the mass spectrometer.
-
-
Sample Spiking:
-
To a set of microcentrifuge tubes, add an appropriate volume of blank human plasma.
-
Spike the plasma with the analyte working solutions to create calibration standards and quality control samples at various concentrations.
-
Add the deuterated IS working solution to all samples (calibration standards, quality controls, and unknown study samples) except for the blank matrix.
-
-
Protein Precipitation:
-
To each 100 µL of plasma sample, add 300 µL of cold acetonitrile with 0.1% formic acid.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Protocol 2: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively evaluate the impact of the biological matrix on the analyte and internal standard signals.[6]
Materials:
-
Blank human plasma from at least six different sources
-
Analyte and deuterated IS stock solutions
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and the deuterated IS in the mobile phase or reconstitution solvent at low and high concentrations.[6]
-
Set B (Post-Extraction Spike): Extract blank plasma samples from the six different sources following the established sample preparation procedure (e.g., Protocol 1). After the extraction, spike the resulting supernatant with the analyte and deuterated IS at the same low and high concentrations as in Set A.[6]
-
Set C (Pre-Extraction Spike): Spike blank plasma from the six different sources with the analyte and deuterated IS at low and high concentrations before the extraction process.[6]
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.[6]
-
-
Calculations:
-
Matrix Factor (MF):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the deuterated internal standard effectively compensates for the matrix effects.[6]
-
-
The coefficient of variation (%CV) of the IS-normalized MF across the different sources of plasma should be less than 15%.[6]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of deuterated standards.
Caption: General experimental workflow for bioanalysis using deuterated internal standards.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
Caption: Workflow for optimizing deuterated internal standard concentration.
References
Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoxaline-d4 in Metabolic Stability Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is paramount. Metabolic stability, defined as the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] One of the key experimental systems for assessing metabolic stability is the use of liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3]
A strategic approach to enhance the metabolic stability of drug candidates is the selective incorporation of deuterium (B1214612), a stable isotope of hydrogen.[4][5] The substitution of hydrogen with deuterium at a metabolic "soft spot" can lead to a stronger chemical bond (C-D vs. C-H).[4] This increased bond strength can slow the rate of enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[4] Consequently, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[6][7]
1,2,3,4-Tetrahydroquinoxaline-d4 is the deuterated analog of 1,2,3,4-Tetrahydroquinoxaline. It serves as a valuable tool in metabolic stability assays, not only as a test compound to evaluate the effects of deuteration but also as an internal standard for the accurate quantification of the parent compound and its metabolites during bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
These application notes provide a detailed protocol for utilizing this compound in in vitro metabolic stability assays using liver microsomes.
Principle of the Assay
The in vitro metabolic stability assay involves incubating the test compound (1,2,3,4-Tetrahydroquinoxaline and its deuterated analog, this compound) with liver microsomes in the presence of necessary cofactors, primarily NADPH.[3][10] The reaction is monitored over time, and the disappearance of the parent compound is quantified. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, the effect of deuterium substitution on metabolic stability can be determined.
Data Presentation
The following tables summarize hypothetical comparative data for the metabolic stability of 1,2,3,4-Tetrahydroquinoxaline and its deuterated analog.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1,2,3,4-Tetrahydroquinoxaline | 25.8 | 26.9 |
| This compound | 48.2 | 14.4 |
| Verapamil (Positive Control) | 15.2 | 45.6 |
Table 2: Percentage of Compound Remaining Over Time
| Time (min) | 1,2,3,4-Tetrahydroquinoxaline (% Remaining) | This compound (% Remaining) |
| 0 | 100 | 100 |
| 5 | 88.1 | 94.5 |
| 15 | 65.3 | 82.1 |
| 30 | 40.2 | 65.8 |
| 60 | 15.5 | 42.0 |
Experimental Protocols
This section details the protocol for a typical in vitro metabolic stability assay using human liver microsomes.
Materials and Reagents
-
1,2,3,4-Tetrahydroquinoxaline and this compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil, a compound with known metabolic instability)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS analysis (a structurally unrelated compound)
-
Deionized Water
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Experimental Workflow Diagram
References
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. mercell.com [mercell.com]
- 3. mttlab.eu [mttlab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Application Notes & Protocols: Sample Preparation for Quinoxaline Analysis in Biological Matrices
Introduction
Quinoxalines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in drug discovery and development. Accurate and reliable quantification of quinoxaline (B1680401) derivatives in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the most common sample preparation techniques used for quinoxaline analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often the first choice for sample cleanup due to its simplicity and speed.
Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Addition of Internal Standard (IS): Spike the sample with an appropriate volume of the internal standard solution.
-
Precipitating Agent Addition: Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile, methanol (B129727), or acetone). The 1:3 sample-to-solvent ratio is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for the analytical instrument (e.g., LC-MS).
Workflow for Protein Precipitation (PPT)
Caption: Workflow of the Protein Precipitation (PPT) method.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.
Protocol:
-
Sample Aliquoting: Transfer 200 µL of the biological sample (e.g., urine) into a glass test tube.
-
pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer to ensure the quinoxaline of interest is in a neutral, unionized state, which enhances its solubility in the organic solvent.
-
Addition of Internal Standard (IS): Add the internal standard to the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like dichloromethane/isopropanol).
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to achieve clear separation of the two liquid phases.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample cleanup method that uses a solid sorbent to isolate analytes from a complex matrix. It can effectively remove interferences and concentrate the analyte of interest.
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted with a weak buffer) onto the conditioned cartridge. The sample should be loaded at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.
-
Elution: Elute the quinoxaline analyte from the cartridge using a small volume (e.g., 500 µL) of a strong organic solvent (e.g., methanol or acetonitrile, sometimes with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the recovery, sensitivity, and overall performance of the bioanalytical assay. The following table summarizes typical performance data for the different techniques when applied to the analysis of quinoxalines.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | Generally lower and more variable | Moderate to High (60-95%) | High and reproducible (>85%) |
| Matrix Effect | High (ion suppression/enhancement is common) | Moderate (cleaner than PPT) | Low (provides the cleanest extracts) |
| Limit of Quantification (LOQ) | Higher (less sensitive) | Intermediate | Lower (most sensitive) |
| Selectivity | Low | Moderate | High |
| Speed/Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Typical Application | Rapid screening, high concentration studies | When cleaner samples than PPT are needed | Low-level quantification, removal of interfering substances |
Note: The values presented in this table are general ranges and the actual performance will depend on the specific quinoxaline derivative, the biological matrix, and the optimization of the protocol. It is essential to validate the chosen method for the specific application.
Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydroquinoxaline-d4 in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise and accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity, selectivity, and throughput. The use of stable isotope-labeled internal standards (SIL-IS) is a critical component of robust LC-MS/MS assays, as they effectively compensate for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated analog of 1,2,3,4-Tetrahydroquinoxaline, as an internal standard in drug metabolism studies. Due to the limited availability of public data on the direct application of this compound, this guide will utilize the well-documented bioanalytical method for Brimonidine (B1667796), a quinoxaline-based drug, which employs its deuterated analog, Brimonidine-d4, as a representative example. The principles and protocols outlined herein are directly transferable to the use of this compound for the quantification of structurally related analytes.
Application Notes
Primary Application: Internal Standard in LC-MS/MS Bioanalysis
This compound is ideally suited for use as an internal standard in the quantitative analysis of drugs containing the quinoxaline (B1680401) or a similar heterocyclic moiety.[1] Its key advantages include:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As a stable isotope-labeled analog, this compound co-elutes with the analyte of interest and experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[2]
-
Compensation for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. By adding the deuterated internal standard at the beginning of the sample preparation process, any losses of the analyte will be mirrored by losses of the internal standard, ensuring the ratio of analyte to internal standard remains constant.
-
Improved Assay Robustness and Precision: The use of a deuterated internal standard significantly reduces the variability of the analytical method, leading to higher precision and accuracy in the obtained concentration data.[1]
Secondary Application: Tracer in In Vitro and In Vivo Metabolism Studies
Deuterium-labeled compounds like this compound can also serve as tracers to investigate metabolic pathways. By administering the deuterated compound, researchers can track its biotransformation and identify metabolites using mass spectrometry, distinguishing them from endogenous compounds.
Experimental Protocols
This section provides a detailed protocol for the quantification of a quinoxaline-containing drug in human plasma using a deuterated internal standard, based on the methodology for Brimonidine analysis.[3][4]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the quinoxaline-containing drug in a suitable solvent (e.g., methanol (B129727), DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., acetonitrile).
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water:methanol, 80:20, v/v).
-
Vortex briefly and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example LC-MS/MS Parameters for a Quinoxaline Drug (based on Brimonidine)
| Parameter | Value |
| LC Conditions | |
| Column | C18, 50 mm × 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 20% B to 90% B over 3 min |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 292 -> 212 (for Brimonidine) |
| MRM Transition (IS) | e.g., m/z 296 -> 216 (for Brimonidine-d4) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank biological matrix.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification - LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Table 2: Representative Bioanalytical Method Validation Data (Hypothetical for a Quinoxaline Drug)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | Accuracy: ±20%, Precision: ≤20% | 1 ng/mL |
| Intra-day Accuracy | ±15% | -5.2% to 8.5% |
| Intra-day Precision (%CV) | ≤15% | 3.1% to 7.8% |
| Inter-day Accuracy | ±15% | -3.7% to 9.1% |
| Inter-day Precision (%CV) | ≤15% | 4.5% to 8.9% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 0.98 - 1.05 |
| Recovery | Consistent and reproducible | > 85% |
| Freeze-Thaw Stability | % Bias within ±15% | -6.3% |
| Short-Term Stability (24h, RT) | % Bias within ±15% | -4.8% |
| Long-Term Stability (-80°C, 30 days) | % Bias within ±15% | -7.1% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of a quinoxaline-containing drug in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Hypothetical Metabolic Pathway of a Quinoxaline-Containing Drug
Based on the known metabolism of quinoxaline-based drugs like Carbadox (B606473) and Olaquindox (B1677201), a hypothetical metabolic pathway for a generic quinoxaline-containing drug is presented below.[5][6] The primary metabolic routes often involve reduction of N-oxide groups (if present) and oxidation of the quinoxaline ring system.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Confirmation of carbadox and olaquindox metabolites in porcine liver using liquid chromatography-electrospray, tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Quinoxaline 1,4-Dioxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of quinoxaline (B1680401) 1,4-dioxides (QdNOs), a class of compounds with significant antibacterial properties that have been used as veterinary drugs and feed additives. Due to concerns over their potential genotoxicity and carcinogenicity, sensitive and reliable analytical methods are crucial for monitoring their residues in food products and the environment.[1][2] This document details various analytical techniques, including chromatographic, and immunochemical methods, complete with experimental protocols and quantitative data.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques for the determination of QdNOs and their metabolites.[1][2][3][4] These methods offer high sensitivity and selectivity, making them suitable for residue analysis in complex matrices such as animal tissues, feed, and water.
Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Swine Liver
This method is designed for the simultaneous determination of five parent QdNOs (Mequindox, Cyadox, Olaquindox, Quinocetone, and Carbadox) and their eight main metabolites in swine liver.[1]
| Compound | Linearity (µg/L) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) at 10, 100, 500 µg/kg |
| 13 Target Compounds | 5–500 | >0.98 | 0.30–2.51 | 1.10–8.37 | 79.8–96.5 |
Sample Preparation:
-
Homogenize 2 g of swine liver sample.
-
Add 10 mL of 0.1 M hydrochloric acid and vortex for 1 minute.
-
Add 10 mL of 0.1% formic acid in acetonitrile (B52724), vortex for 1 minute, and centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction step with another 10 mL of 0.1% formic acid in acetonitrile.
-
Combine the supernatants and evaporate to approximately 2 mL at 40°C under a gentle nitrogen stream.
-
Add 10 mL of water and mix.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before UHPLC-MS/MS analysis.[1]
UHPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
UHPLC-MS/MS workflow for QdNOs analysis in swine liver.
High-Performance Liquid Chromatography (HPLC) with On-line SPE for Surface Water
This method is suitable for the simultaneous determination of five QdNOs and two of their major metabolites in surface water samples, utilizing an automated on-line solid-phase extraction for preconcentration.[3]
| Compound | LOD (ng/L) | LOQ (ng/L) | Recovery (%) in Lake Water |
| Olaquindox | 1.6 | 5.3 | 92.3–101.2 |
| Cyadox | 3.2 | 10.7 | 87.1–95.4 |
| Mequindox | 4.5 | 15.0 | 90.5–98.7 |
| Carbadox | 2.8 | 9.3 | 88.6–96.3 |
| Quinocetone | 24.3 | 81.0 | 101.5–107.5 |
| Quinoxaline-2-carboxylic acid (QCA) | 8.1 | 27.0 | 93.7–102.1 |
| Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | 5.5 | 18.3 | 91.8–99.6 |
Sample Preparation:
-
Collect water samples and filter through a 0.45 µm membrane.
-
Adjust the pH of the water sample to 2.0 with hydrochloric acid.
On-line SPE-HPLC Conditions:
-
SPE Sorbent: Cigarette filter material packed into a precolumn.[3]
-
Loading Pump Flow Rate: 2.0 mL/min
-
Sample Volume: 25.0 mL
-
Eluent: HPLC mobile phase
-
HPLC Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A: Acetonitrile; B: 0.02 mol/L potassium dihydrogen phosphate (B84403) buffer (pH 3.0)
-
Gradient: A linear gradient program is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specified wavelength (e.g., 260 nm).
Logical diagram of the on-line SPE-HPLC system.
Molecularly Imprinted Solid-Phase Extraction (MISPE) Coupled with HPLC for Feeds
This method provides a selective sample cleanup for the determination of four QdNOs in various animal feeds using a molecularly imprinted polymer (MIP) as the SPE sorbent.[4]
| Compound | Spiking Levels (mg/kg) | Mean Recovery (%) | RSD (%) | CCα (mg/kg) | CCβ (mg/kg) |
| Carbadox | 1.0, 10, 100 | 75.2–94.7 | <10 | 0.15–0.20 | 0.44–0.56 |
| Mequindox | 1.0, 10, 100 | 75.2–94.7 | <10 | 0.15–0.20 | 0.44–0.56 |
| Quinocetone | 1.0, 10, 100 | 75.2–94.7 | <10 | 0.15–0.20 | 0.44–0.56 |
| Cyadox | 1.0, 10, 100 | 75.2–94.7 | <10 | 0.15–0.20 | 0.44–0.56 |
*CCα: Decision limit, CCβ: Detection capability
MIP Synthesis:
-
Mequindox (template), acrylamide (B121943) (functional monomer), ethylene (B1197577) glycol dimethacrylate (cross-linker), and azobisisobutyronitrile (initiator) are polymerized in methanol.
-
The resulting polymer is ground, sieved, and packed into SPE cartridges.
-
The template is removed by washing with a methanol-acetic acid solution.
Sample Preparation and MISPE:
-
Extract 5 g of ground feed sample with 20 mL of acetonitrile-water (84:16, v/v) by ultrasonication.
-
Centrifuge and collect the supernatant.
-
Condition the MISPE cartridge with methanol and then water.
-
Load the sample extract.
-
Wash with a specific solvent to remove interferences.
-
Elute the QdNOs with a methanol-acetic acid mixture.
-
Evaporate the eluate and reconstitute for HPLC analysis.
HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detector.
Immunochemical Methods
Immunochemical methods, such as immunochromatographic strips, offer a rapid and cost-effective approach for the screening of QdNOs in animal feed.
Immunochromatographic Strip Test for Animal Feeds
This method allows for the simultaneous semi-quantitative detection of five QdNOs within 5-10 minutes.[5]
| Compound | Visual LOD (ng/mL) | IC50 (ng/mL) by Reader | Recovery (%) | CV (%) |
| Quinocetone | 10 | 9.1 | 77.5–99.5 | 4.3–10.7 |
| Cyadox | 15 | 13.5 | 77.5–99.5 | 4.3–10.7 |
| Carbadox | 15 | 16.6 | 77.5–99.5 | 4.3–10.7 |
| Mequindox | 20 | 20.2 | 77.5–99.5 | 4.3–10.7 |
| Olaquindox | 20 | 21.3 | 77.5–99.5 | 4.3–10.7 |
Principle: The assay is based on a competitive immunoassay format. Polyclonal antibodies specific to the quinoxaline group are conjugated to gold nanoparticles. When the sample extract is applied, if QdNOs are present, they will compete with the antigen immobilized on the test line for binding to the antibody-gold conjugate, leading to a decrease in the intensity of the test line.
Protocol:
-
Extract the feed sample with a suitable solvent.
-
Centrifuge and dilute the supernatant.
-
Apply a few drops of the extract to the sample pad of the immunochromatographic strip.
-
Allow the strip to develop for 5-10 minutes.
-
Visually inspect the intensity of the test line for a qualitative result or use a strip reader for semi-quantitative analysis.
Biological Activity and Potential Signaling Pathways
Quinoxaline 1,4-dioxides exhibit a wide range of biological activities, including antibacterial, antitumoral, and antiparasitic effects.[6][7] Their primary mechanism of antibacterial action is believed to involve the reduction of the N-oxide groups within the bacterial cell, leading to the formation of reactive oxygen species (ROS) and causing DNA damage.[7]
Proposed mechanism of antibacterial action of QdNOs.
This diagram illustrates that after entering the bacterial cell, QdNOs are reduced by bacterial reductases to form radical species. These radicals can then generate reactive oxygen species, which in turn cause damage to the bacterial DNA, ultimately leading to cell death.[7]
This document provides a starting point for researchers and professionals working with quinoxaline 1,4-dioxides. The provided protocols should be adapted and validated for specific applications and laboratory conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of quinoxaline-1,4-dioxides in feeds using molecularly imprinted solid-phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of five quinoxaline-1,4-dioxides in animal feeds using an immunochromatographic strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing High-Throughput Screening: The Power of Deuterated Internal Standards in Bioanalysis
In the fast-paced world of drug discovery and development, high-throughput screening (HTS) is an indispensable tool for rapidly assessing large numbers of compounds. When coupled with the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), HTS provides a powerful platform for quantitative bioanalysis. However, the accuracy and reliability of these assays are paramount. The inclusion of deuterated internal standards is a critical strategy to mitigate variability and ensure the generation of high-quality, reproducible data. This application note provides detailed protocols and quantitative data demonstrating the significant advantages of incorporating deuterated internal standards in HTS workflows.
The Unrivaled Advantage of Deuterated Internal Standards
In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality control (QC) samples to correct for variations during sample processing and analysis.[1] While structurally similar analog compounds can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered the gold standard.[2][3]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms are replaced by their stable isotope, deuterium.[4] This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[2][5] This co-elution is crucial for accurately compensating for matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[2][4]
The primary benefits of using deuterated internal standards include:
-
Enhanced Accuracy and Precision: By effectively normalizing variations in sample preparation and instrument response, deuterated standards lead to more accurate and precise quantification.[2]
-
Compensation for Matrix Effects: Deuterated standards experience the same ion suppression or enhancement as the analyte, leading to reliable correction for matrix-related signal fluctuations.[2]
-
Improved Recovery and Robustness: Their similar extraction recovery to the analyte ensures consistent results across different biological matrices, making the method more robust.[3][4]
Quantitative Comparison: The Impact of Deuterated Internal Standards
The use of deuterated internal standards demonstrably improves assay performance. The following tables summarize the quantitative differences observed in bioanalytical assays when using a deuterated internal standard compared to a non-deuterated (analog) internal standard.
| Parameter | Deuterated Internal Standard | Analog Internal Standard | Impact of Deuterated Standard |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Consistently higher accuracy due to superior compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10% | Can be >15% | Significantly better precision as it more closely tracks the analyte's behavior. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The near-identical nature ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte.[4] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[4] | More reliable correction for analyte losses during sample preparation. |
Table 1: Comparison of Bioanalytical Assay Performance. This table highlights the superior accuracy, precision, and matrix effect compensation achieved with deuterated internal standards compared to analog internal standards.
Experimental Protocols for High-Throughput Screening with Deuterated Internal Standards
The following protocols provide a detailed methodology for a typical high-throughput bioanalytical LC-MS/MS assay using a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples, making it well-suited for HTS.[6]
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) containing 0.1% formic acid (Precipitation Solvent)
-
96-well collection plates
-
Centrifuge
Protocol:
-
Spiking: To 50 µL of the biological matrix in a 96-well plate, add 10 µL of the working solution of the deuterated internal standard. For calibration standards and quality controls, also add the appropriate concentration of the analyte working solution.
-
Precipitation: Add 200 µL of ice-cold precipitation solvent (ACN with 0.1% formic acid) to each well.
-
Vortexing: Mix the plate thoroughly for 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
High-flow liquid chromatography coupled with a triple quadrupole mass spectrometer is commonly used for high-throughput quantitative analysis.
Instrumentation:
-
Liquid Chromatograph: A system capable of high-pressure gradients (e.g., UHPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[7]
LC Parameters:
-
Column: A reversed-phase C18 column with a short length and small particle size for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A rapid gradient from low to high organic phase to elute the analyte and internal standard quickly.
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 95 |
| 1.0 | 95 |
| 1.1 | 5 |
| 2.0 | 5 |
Table 2: Example High-Throughput LC Gradient.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Collision Gas: Argon.
-
MRM Transitions: Optimized for both the analyte and the deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]+ | Fragment 1 | Optimized |
| Deuterated IS | [M+D]+ | Fragment 1' | Optimized |
Table 3: Example MRM Transitions.
Data Analysis and Quality Control
The data analysis workflow for HTS with deuterated internal standards involves several key steps to ensure data quality and accurate quantification.
Workflow:
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the deuterated internal standard for all samples, calibrators, and QCs.
-
Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Concentration Calculation: Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from the calibration curve using their respective peak area ratios.
-
Quality Control Assessment: The calculated concentrations of the QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal value) for the analytical run to be considered valid.[3]
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in high-throughput screening with deuterated internal standards.
Caption: HTS workflow with a deuterated internal standard.
Caption: Logic of quantification using an internal standard.
Conclusion
The integration of deuterated internal standards into high-throughput screening workflows is a scientifically sound and robust approach that significantly enhances the quality and reliability of quantitative bioanalytical data. By effectively compensating for analytical variability, including matrix effects and inconsistencies in sample preparation, deuterated standards ensure the accuracy and precision required for critical decision-making in drug discovery and development. The detailed protocols and comparative data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this gold-standard methodology in their laboratories.
References
Troubleshooting & Optimization
minimizing isotopic exchange of 1,2,3,4-Tetrahydroquinoxaline-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing isotopic exchange of 1,2,3,4-Tetrahydroquinoxaline-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (B1214612) (D) atom on a labeled compound is replaced by a proton (H) from the surrounding environment.[1] For this compound, this is a significant concern because the deuterium labels are on the nitrogen atoms and the adjacent carbon atoms (alpha-carbons), which are known to be susceptible to exchange, particularly in the presence of protic solvents.[1][2] This loss of deuterium can compromise the accuracy of quantitative analyses where this compound is used as an internal standard, potentially leading to artificially inflated measurements of the unlabeled analyte.[1]
Q2: Which deuterium atoms on this compound are most likely to exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule.[1] For this compound, the deuterium atoms most susceptible to exchange are those bonded to the nitrogen atoms (N-D) due to their acidic nature. The deuterium atoms on the carbons adjacent to the nitrogen atoms (alpha-carbons) are also prone to exchange, especially under acidic or basic conditions.[1][2]
Q3: What are the primary factors that promote isotopic exchange?
A: The main experimental factors that can accelerate the exchange of deuterium for protons are:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The minimum rate of exchange for many compounds is often observed in a slightly acidic pH range of approximately 2.5-4.[1][3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5][6] Keeping samples and solutions cool is crucial.
-
Solvent: Protic solvents, such as water, methanol (B129727), and ethanol, can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran, dichloromethane) are preferred when possible.[4]
Q4: How can I quantify the extent of isotopic exchange?
A: The amount of deuterium loss can be accurately determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to quantify the deuterium content at specific sites in the molecule.[7][8][9] By comparing the integrals of the signals corresponding to the deuterated and non-deuterated positions, the isotopic purity can be calculated.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated standard and any back-exchanged, partially-deuterated species by their mass-to-charge ratio (m/z).[2] This allows for the quantification of the different isotopologues present in a sample.
Troubleshooting Guides
Problem: I am observing a decrease in the signal for my this compound internal standard over the course of an LC-MS run.
-
Possible Cause: Ongoing isotopic exchange in the autosampler. The conditions in your sample vials (solvent, pH, temperature) are likely promoting the gradual loss of deuterium.[1]
-
Recommended Solutions:
-
Lower Autosampler Temperature: Set the autosampler to the lowest practical temperature (e.g., 4°C) to slow down the reaction rate.[1]
-
Adjust Solvent pH: If your analytical method allows, ensure your final sample solvent is in the optimal pH range of 2.5-4 to minimize the exchange rate.[1][3][4]
-
Minimize Run Time: If feasible, shorten the analytical run time to reduce the residence time of the samples in the autosampler.[1]
-
Use Aprotic Solvents: For sample reconstitution, prioritize the use of aprotic solvents like acetonitrile or THF over protic solvents like methanol or water.
-
Problem: My calibration curve is non-linear, and I suspect it's due to my deuterated standard.
-
Possible Cause: The isotopic purity of your this compound standard may be compromised, or it may be undergoing back-exchange during sample preparation.
-
Recommended Solutions:
-
Verify Isotopic Purity: Always refer to the Certificate of Analysis for the isotopic purity of your standard.
-
Optimize Sample Preparation: Implement stricter control over pH and temperature throughout your sample preparation workflow. Perform all steps on ice or at reduced temperatures.
-
Quench the Exchange Reaction: For protocols requiring aqueous or protic environments, the exchange can be minimized by rapidly lowering the pH to ~2.5 and the temperature to near 0°C.[6][10]
-
Data Presentation
The following tables provide illustrative data on the expected trends of isotopic exchange for this compound under various conditions. Please note that these are generalized trends for N-heterocyclic compounds and not experimentally determined values for this specific molecule.
Table 1: Illustrative Effect of pH on Deuterium Exchange
| pH | Temperature (°C) | Incubation Time (hours) | Solvent System | Illustrative % Deuterium Remaining |
| 2.5 | 4 | 24 | 50:50 Acetonitrile:Water | >98% |
| 5.0 | 25 | 24 | 50:50 Acetonitrile:Water | ~95% |
| 7.4 | 25 | 24 | 50:50 Acetonitrile:Water | ~85% |
| 9.0 | 25 | 24 | 50:50 Acetonitrile:Water | <75% |
Table 2: Illustrative Effect of Temperature on Deuterium Exchange
| Temperature (°C) | pH | Incubation Time (hours) | Solvent System | Illustrative % Deuterium Remaining |
| 4 | 7.4 | 24 | 50:50 Acetonitrile:Water | >95% |
| 25 | 7.4 | 24 | 50:50 Acetonitrile:Water | ~85% |
| 37 | 7.4 | 24 | 50:50 Acetonitrile:Water | ~70% |
| 50 | 7.4 | 24 | 50:50 Acetonitrile:Water | <60% |
Table 3: Illustrative Effect of Solvent on Deuterium Exchange
| Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Illustrative % Deuterium Remaining |
| 100% Acetonitrile | N/A | 25 | 48 | >99% |
| 90:10 Acetonitrile:Water | 7.4 | 25 | 48 | ~90% |
| 50:50 Acetonitrile:Water | 7.4 | 25 | 48 | ~80% |
| 100% Methanol | N/A | 25 | 48 | ~85% |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Equilibration: Before opening, allow the vial of the deuterated standard to warm to room temperature to prevent condensation of atmospheric moisture.
-
Solvent Selection: For preparing stock solutions, use high-purity, dry aprotic solvents such as acetonitrile, THF, or dioxane.
-
Weighing and Dissolution: Use a calibrated analytical balance for accurate weighing. Ensure complete dissolution using gentle vortexing or sonication.
-
Storage: Store stock solutions in tightly sealed vials at the recommended temperature, typically -20°C or -80°C, to minimize solvent evaporation and potential degradation.
Protocol 2: Minimizing Isotopic Exchange During Sample Preparation
-
Temperature Control: Perform all sample preparation steps on ice or in a cold room. Keep samples, solvents, and reagents chilled.
-
pH Control: If the experimental workflow involves aqueous solutions, maintain the pH between 2.5 and 4, where the rate of exchange is generally at a minimum.[3][4]
-
Solvent Choice: Whenever possible, use aprotic solvents for extraction and reconstitution steps. If a protic solvent is necessary, minimize the volume and the exposure time.
-
Quenching: If the sample has been in a protic or non-ideal pH environment, quench the exchange reaction by rapidly acidifying the sample to a pH of ~2.5 and immediately cooling it to 0°C before analysis.[6][10]
-
Timeliness: Analyze the samples as quickly as possible after preparation to reduce the time available for back-exchange to occur.
Protocol 3: Assessing the Stability of this compound in Your Analytical Method
-
Prepare Stability Samples:
-
Spike the deuterated standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay.
-
Prepare a second set of samples by spiking the standard into your final reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
Store one aliquot of each set at -80°C as a baseline (T=0) control.
-
Incubate the remaining aliquots under conditions that mimic your entire analytical process (e.g., room temperature for extraction time, autosampler temperature for the maximum expected run time).
-
-
Analyze Samples:
-
At various time points (e.g., 0, 4, 8, 24 hours), process and inject the samples into the LC-MS system.
-
Acquire full-scan mass spectra for the deuterated standard.
-
-
Data Evaluation:
-
Compare the peak area response of the deuterated standard between the different time points and the T=0 control. A significant decrease in response may indicate degradation or exchange.
-
Examine the mass spectra for the appearance of lower m/z species, which would indicate the loss of deuterium.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the bioanalysis of quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of quinoxaline (B1680401) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of quinoxalines?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest. These components can include proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target quinoxaline analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: My quinoxaline analyte signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[2] Because the composition of biological matrices can vary between individuals and even in the same individual over time, the extent of ion suppression or enhancement can be inconsistent, leading to unreliable quantitative results. It is crucial to evaluate and mitigate matrix effects during method development and validation.[1]
Q3: What are the most common sources of matrix effects in plasma or blood samples when analyzing quinoxalines?
A3: The most common sources of matrix effects in plasma and blood are phospholipids (B1166683) from cell membranes, as well as endogenous compounds like salts and proteins.[1][3] For quinoxaline drugs, their own metabolites can also act as significant interfering components that co-elute with the parent drug, leading to matrix effects.[4]
Q4: How can I assess the presence and extent of matrix effects in my quinoxaline assay?
A4: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the quinoxaline analyte into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the analyte's baseline signal indicates regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike: This quantitative method compares the response of the analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses provides a quantitative measure of the matrix effect.[1][3]
Troubleshooting Guides
Problem 1: Significant Ion Suppression Observed for a Quinoxaline Analyte
Symptoms:
-
Low analyte signal intensity.
-
Poor sensitivity and high limit of quantification (LOQ).
-
Inconsistent results between different lots of biological matrix.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Sample Cleanup | Endogenous matrix components, particularly phospholipids, are a primary cause of ion suppression. Enhance your sample preparation method to more effectively remove these interferences. Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] |
| Co-elution with Matrix Components | If interfering components have similar chromatographic behavior to your quinoxaline analyte, they will co-elute and cause ion suppression. Optimize your chromatographic method to improve separation. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different stationary phase chemistry.[2] |
| Suboptimal Ion Source Conditions | The settings of your mass spectrometer's ion source can influence the severity of matrix effects. Experiment with adjusting parameters such as spray voltage, gas flows, and source temperature to find conditions that minimize suppression for your specific quinoxaline analyte. |
Problem 2: Inconsistent Internal Standard (IS) Response
Symptoms:
-
Variable peak areas for the internal standard across a batch of samples.
-
Poor precision in the calculated analyte/IS ratios.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Differential Matrix Effects on Analyte and IS | If you are using an analog internal standard, it may not be chromatographically identical to your quinoxaline analyte, and thus may experience different levels of ion suppression. The ideal solution is to use a stable isotope-labeled (SIL) internal standard of your quinoxaline analyte, as it will have nearly identical chromatographic and ionization behavior. |
| IS Addition at an Inappropriate Stage | The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for variability in both extraction efficiency and matrix effects. |
| IS Instability | Ensure that your internal standard is stable throughout the sample preparation and analysis process. Conduct stability experiments in the biological matrix to confirm this. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Quinoxaline Analysis in Plasma
This protocol is a general guideline and should be optimized for the specific quinoxaline analyte.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 2% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the quinoxaline analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Quinoxaline Analysis in Plasma
This protocol is a general guideline and should be optimized for the specific quinoxaline analyte.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution and vortex briefly.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 10,000 x g for 5 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from published bioanalytical methods for specific quinoxaline drugs, highlighting recovery and matrix effect values.
Table 1: Bioanalytical Method Parameters for Erdafitinib in Human Plasma
| Parameter | Value | Reference |
| Sample Preparation | Liquid-Liquid Extraction | [5] |
| Linearity Range | 69.95–2798.00 ng/mL | [5] |
| Matrix Factor (HQC) | 95.61–103.84% | [5] |
| Matrix Factor (LQC) | 94.32–104.01% | [5] |
| Average Recovery | 86.11% | [6] |
Table 2: Bioanalytical Method Parameters for Varenicline in Human Plasma
| Parameter | Value | Reference |
| Sample Preparation | Liquid-Liquid Extraction | [7] |
| Linearity Range | 20–500 ng/mL | [8] |
| Mean Extraction Recovery | 87.06 ± 2.47% | [7] |
| Intra-day Precision | < 5% | [7] |
| Inter-day Precision | < 5% | [7] |
Table 3: Bioanalytical Method Parameters for Delamanid in Biological Matrices
| Parameter | Matrix | Value | Reference |
| Sample Preparation | Protein Precipitation followed by LLE | Mouse Plasma | - |
| Linearity Range | Mouse Plasma | 6 - 1000 ng/mL | [9] |
| Sample Preparation | Methanol Extraction | Hair | - |
| Linearity Range | Hair | 0.003–2.1 ng/mg | [10] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Common sample preparation workflows for bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrr.com [ijcrr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 1,2,3,4-Tetrahydroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 1,2,3,4-Tetrahydroquinoxaline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any peak for 1,2,3,4-Tetrahydroquinoxaline. What should I check first?
A1: When no peak is observed, it's crucial to systematically check both the LC and MS components of your system.
-
LC System Checklist:
-
Mobile Phase Composition: Ensure your mobile phase is appropriate for reversed-phase chromatography of a polar, nitrogen-containing compound. A good starting point is a gradient of acetonitrile (B52724) or methanol (B129727) in water with a volatile acid modifier like formic acid (0.1%).[1][2] Phosphoric acid is not suitable for MS applications.
-
Column Integrity: Check for column blockages or degradation. High backpressure can be an indicator of a problem.
-
Autosampler and Injection: Verify that the correct injection volume is set and that the sample is correctly drawn from the vial. Check for air bubbles in the sample loop.
-
-
MS System Checklist:
-
Ion Source Parameters: Confirm that the ion source settings (e.g., capillary voltage, gas flows, and temperatures) are appropriate for electrospray ionization (ESI) in positive ion mode. 1,2,3,4-Tetrahydroquinoxaline is expected to readily form a protonated molecule [M+H]⁺.
-
MS Scan Parameters: Ensure you are scanning for the correct mass-to-charge ratio (m/z) of the precursor ion. The molecular formula for 1,2,3,4-Tetrahydroquinoxaline is C₈H₁₀N₂[3], giving a monoisotopic mass of approximately 134.08 Da. Therefore, you should be looking for the [M+H]⁺ ion at m/z 135.09.
-
Q2: My peak shape for 1,2,3,4-Tetrahydroquinoxaline is poor (e.g., fronting, tailing, or broad). How can I improve it?
A2: Poor peak shape can be attributed to several factors related to chromatography and sample preparation.
-
Chromatographic Troubleshooting:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adding a small amount of formic acid (e.g., 0.1%) to your mobile phase can improve peak shape by ensuring consistent protonation of the analyte.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of your analyte can improve peak shape and resolution.
-
Column Choice: A C18 column is a common starting point for quinoxaline (B1680401) derivatives.[1][2] If issues persist, consider a column with a different stationary phase, such as a phenyl or polar-embedded phase.
-
-
Sample and System Troubleshooting:
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Contaminants from previous injections can interact with the analyte and cause peak tailing. Implement a robust column washing procedure between runs.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
-
Q3: I am struggling to find the optimal Multiple Reaction Monitoring (MRM) transitions for 1,2,3,4-Tetrahydroquinoxaline. Where should I start?
A3: Finding the optimal MRM transitions involves selecting the precursor ion and then identifying stable and intense product ions.
-
Precursor Ion Selection: The precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 135.09.
-
Product Ion Identification:
-
Perform a product ion scan (or MS/MS scan) on the precursor ion (m/z 135.09).
-
Infuse a standard solution of 1,2,3,4-Tetrahydroquinoxaline directly into the mass spectrometer to get a stable signal for optimization.
-
Based on the fragmentation of the structurally similar compound 1,2,3,4-tetrahydroquinoline, you can anticipate losses corresponding to [M-H]⁺, [M-CH₃]⁺, and [M-C₂H₅]⁺.[4][5] Therefore, look for product ions around m/z 134, 120, and 106.
-
Select the most intense and stable product ions for your MRM transitions. It is recommended to monitor at least two transitions for confident identification and quantification.
-
Q4: How do I optimize the collision energy (CE) and fragmentor voltage for my MRM transitions?
A4: Optimization of CE and fragmentor voltage is critical for maximizing sensitivity. This is typically done by ramping these parameters and observing the signal intensity of the product ions.
-
Optimization Workflow:
-
Infuse a standard solution of 1,2,3,4-Tetrahydroquinoxaline to obtain a steady signal for the precursor ion (m/z 135.09).
-
Fragmentor Voltage Optimization: While monitoring the precursor ion, ramp the fragmentor voltage over a range (e.g., 50-200 V) to find the value that maximizes the precursor ion intensity without causing excessive in-source fragmentation.
-
Collision Energy Optimization: For each selected MRM transition, ramp the collision energy (e.g., 5-50 eV) and monitor the intensity of the product ion. The optimal CE is the value that produces the highest product ion signal.
-
Repeat the CE optimization for each of your chosen MRM transitions.
-
Q5: I am observing significant matrix effects in my biological samples. What are some strategies to mitigate this?
A5: Matrix effects, such as ion suppression or enhancement, are common in biological samples and can impact accuracy and reproducibility.
-
Chromatographic Separation: Improve the separation of 1,2,3,4-Tetrahydroquinoxaline from co-eluting matrix components by optimizing the LC gradient.
-
Sample Preparation:
-
Dilution: A simple "dilute and shoot" approach can sometimes reduce matrix effects, but may compromise sensitivity.
-
Protein Precipitation (PPT): While quick, PPT can still result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough cleanup of the sample and are generally more effective at reducing matrix effects.
-
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard.
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,2,3,4-Tetrahydroquinoxaline and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution to cover the desired concentration range (e.g., 1-1000 ng/mL).
Protocol 2: Generic LC-MS/MS Method Development
This protocol provides a starting point for developing a robust LC-MS/MS method for 1,2,3,4-Tetrahydroquinoxaline.
| Parameter | Recommended Starting Condition | Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifiers are essential for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can also be used as the organic modifier. |
| Gradient | 5-95% B over 5 minutes | Adjust the gradient to ensure adequate retention and separation. |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 40 °C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 5 µL | Adjust based on sample concentration and sensitivity. |
| Ionization Mode | ESI Positive | 1,2,3,4-Tetrahydroquinoxaline is expected to ionize well in positive mode. |
| Capillary Voltage | 2.8 - 3.5 kV | Optimize for maximum signal intensity. A starting point could be 2.8 kV.[1] |
| Drying Gas Temp. | 350 °C | Optimize based on your instrument and flow rate.[1] |
| Drying Gas Flow | 10 L/min | Optimize based on your instrument and flow rate. |
| Nebulizer Pressure | 35 psi | Optimize based on your instrument and flow rate. |
| Precursor Ion | m/z 135.09 | [M+H]⁺ |
| Product Ions | To be determined (see FAQ Q3) | Scan for potential product ions around m/z 134, 120, and 106. |
| Fragmentor Voltage | To be optimized (see FAQ Q4) | Start with a ramp from 50-200 V. |
| Collision Energy | To be optimized (see FAQ Q4) | Start with a ramp from 5-50 eV. |
Visualizations
Caption: A generalized workflow for LC-MS/MS method development and validation.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
troubleshooting poor peak shape in quinoxaline chromatography
Welcome to the technical support center for troubleshooting poor peak shape in quinoxaline (B1680401) chromatography. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in quinoxaline chromatography?
Poor peak shape in the chromatography of quinoxalines, which are basic compounds, is often due to several factors. These include secondary interactions between the quinoxaline's basic functional groups and acidic silanol (B1196071) groups on the silica-based column packing.[1][2] Other significant causes include improper mobile phase pH, column overloading, and issues with the HPLC system such as extra-column volume.[3][4]
Q2: How does the mobile phase pH affect the peak shape of quinoxalines?
The mobile phase pH is a critical factor in the analysis of ionizable compounds like quinoxalines. If the mobile phase pH is close to the pKa of the quinoxaline analyte, the compound can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.[3] For basic compounds like quinoxalines, operating at a lower pH (e.g., pH < 3) can protonate the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[1]
Q3: What is peak tailing and why is it a problem?
Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion can negatively impact the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[5] It can also decrease resolution between adjacent peaks, making accurate measurement challenging.[5]
Q4: Can my sample injection technique affect peak shape?
Yes, the injection volume and the solvent used to dissolve the sample can significantly impact peak shape. Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can lead to peak fronting or splitting.[6][7] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[8]
Q5: How can I determine if my column is the source of the peak shape problem?
If you observe poor peak shape for all peaks in your chromatogram, it might indicate a problem with the column, such as a blocked frit or a void in the packing material at the head of the column.[5] Column performance can degrade over time, especially after numerous injections of complex samples.[9] If replacing the column with a new one of the same type resolves the issue, it confirms that the old column was the problem.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like quinoxalines. This guide provides a step-by-step approach to identify and resolve the problem.
Symptoms:
-
The back half of the peak is wider than the front half.
-
The peak does not return to the baseline sharply.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanols | Quinoxalines, being basic, can interact with acidic silanol groups on the silica (B1680970) packing. To mitigate this, consider the following: 1. Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer like phosphate (B84403) or formate. This protonates the silanol groups, reducing their interaction with the basic analyte.[1] 2. Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to reduce their activity.[3] 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[2] |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is near the pKa of your quinoxaline derivative, it can exist in both protonated and neutral forms, leading to tailing. Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa.[6] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[4] To check for this, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or the sample concentration. |
| Extra-Column Effects | Dead volume in the HPLC system, such as from excessively long or wide tubing, can cause peak broadening and tailing.[3] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.[3] |
Guide 2: Troubleshooting Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still affect your results.
Symptoms:
-
The front half of the peak is wider than the back half.
-
The peak rises slowly from the baseline.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Sample Overload (Concentration) | Injecting a highly concentrated sample can lead to peak fronting.[4] Try diluting your sample to see if the peak shape improves. |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can cause peak fronting.[1][5] Ensure your quinoxaline derivative is completely soluble in the chosen solvent. You may need to change the injection solvent to one that is more compatible with your sample and the mobile phase. |
| Column Collapse | Operating the column under harsh conditions, such as extreme pH or high temperatures, can cause the packed bed to collapse, leading to peak fronting.[1][5] Always operate the column within the manufacturer's recommended limits. |
| Injection Solvent Incompatibility | If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[6] Whenever possible, dissolve your sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA)
This method is suitable for the simultaneous determination of QCA and MQCA in animal tissues.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid (for MS compatibility).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength appropriate for the analytes.
-
Sample Preparation: Tissue samples undergo acid hydrolysis, followed by liquid-liquid extraction and solid-phase extraction for cleanup.[10]
Protocol 2: General HPLC Purity Assessment of a Quinoxaline Derivative
This protocol provides a general framework for assessing the purity of a synthesized quinoxaline compound.[12]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the quinoxaline derivative.
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of a commercial standard of the quinoxaline derivative in an acetonitrile/water mixture.[12]
-
Sample Solution: Prepare a 1 mg/mL solution of the synthesized quinoxaline derivative in the same solvent as the standard.[12]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[12]
-
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12]
Visual Troubleshooting Workflows
Caption: A workflow for troubleshooting peak tailing in quinoxaline chromatography.
Caption: A workflow for troubleshooting peak fronting in quinoxaline chromatography.
References
- 1. youtube.com [youtube.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. acdlabs.com [acdlabs.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. halocolumns.com [halocolumns.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Deuterated Internal Standards in Bioanalysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when using deuterated internal standards (D-IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in bioanalysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), a known amount of the D-IS is added to all samples, calibrators, and quality controls.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar variations during sample preparation, extraction, and analysis, including matrix effects.[1][2] By using the ratio of the analyte's response to the D-IS's response for quantification, we can correct for these variabilities, leading to more accurate and precise results.[1]
Q2: What is isotopic exchange (or back-exchange) and why is it a concern?
Isotopic exchange, or back-exchange, is a chemical process where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or mobile phase.[3] This is a significant issue because it alters the mass of the internal standard, which can lead to inaccurate quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration. In severe cases, complete back-exchange can generate a "false positive" signal for the unlabeled analyte.[4]
Q3: My deuterated internal standard elutes at a different time than my analyte. Why does this happen and is it a problem?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][6] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle changes in the molecule's lipophilicity and its interaction with the stationary phase.[5][6] A shift in retention time can be problematic if it leads to incomplete co-elution of the analyte and the internal standard. This can subject them to different matrix effects, potentially causing scattered and inaccurate results.[7][8]
Q4: What is "metabolic switching"?
Metabolic switching is a phenomenon where the substitution of hydrogen with deuterium in a drug molecule alters its metabolic pathway.[9][10] Since the C-D bond is stronger than the C-H bond, enzymatic cleavage of the C-D bond can be slower. This can cause the metabolic process to shift to an alternative pathway that does not involve breaking the C-D bond.[9][10] This can be an intended effect in drug design to improve pharmacokinetic properties, but it's a critical consideration when using a deuterated compound as an internal standard for a metabolic study, as its metabolic fate may differ from the analyte.
Q5: Can the natural isotopes of my analyte interfere with my deuterated internal standard?
Yes, this is a possibility, especially when using internal standards with a low degree of deuteration (e.g., d1 or d2).[11] Many elements, like carbon, naturally exist as a mixture of isotopes (e.g., approximately 1.1% of natural carbon is the heavier ¹³C isotope).[12] These naturally occurring heavy isotopes in the analyte molecule can contribute to the mass channel of the deuterated internal standard, a phenomenon known as isotopic interference. This can lead to a falsely high internal standard signal and, consequently, an underestimation of the analyte concentration.[11]
Troubleshooting Guides
Troubleshooting Isotopic Exchange (Back-Exchange)
Symptom:
-
Decreasing internal standard peak area over an analytical run.
-
Appearance of a peak at the mass transition of the unlabeled analyte in a sample containing only the internal standard.
-
Poor reproducibility and artificially high analyte concentrations.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Labile Deuterium Position | Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more prone to exchange. Solution: Select an internal standard where deuterium atoms are placed on stable positions, such as aromatic or aliphatic carbons.[4] |
| Unfavorable pH | Acidic or basic conditions can catalyze deuterium exchange. Solution: Maintain the pH of your samples and mobile phase in a neutral range (ideally pH 2.5-7) if possible. Test the stability of the internal standard at different pH values.[4] |
| Elevated Temperature | Higher temperatures can accelerate the rate of exchange. Solution: Keep samples cool in the autosampler (e.g., 4°C) and minimize exposure to high temperatures during sample preparation.[4] |
| Protic Solvents | Solvents with exchangeable protons (e.g., water, methanol) can facilitate back-exchange. Solution: Whenever possible, reconstitute and store standards in aprotic solvents like acetonitrile.[4] |
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if your deuterated internal standard is stable under your specific analytical conditions.[4]
Methodology:
-
Prepare Stability Samples:
-
T=0 Samples: Spike a known concentration of the D-IS into a blank biological matrix and immediately process it according to your standard protocol. These samples will serve as your baseline.
-
Incubated Samples: Spike the same concentration of the D-IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
-
Sample Analysis:
-
Analyze both the T=0 and incubated samples using your LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests instability.
-
Monitor the mass transition of the unlabeled analyte in the chromatograms of the incubated samples. The appearance or increase of a peak at the analyte's retention time is direct evidence of back-exchange.[4]
-
Troubleshooting Workflow for Isotopic Exchange
Caption: A logical workflow for troubleshooting deuterium exchange issues.
Troubleshooting Chromatographic Co-elution Issues
Symptom:
-
Visible separation of the analyte and internal standard peaks in the chromatogram.
-
Poor accuracy and precision, especially in matrix-based samples compared to neat solutions.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | The inherent physicochemical differences between the deuterated and non-deuterated compounds cause them to interact differently with the stationary phase. Solution: Modify chromatographic conditions (mobile phase composition, gradient, temperature) to improve co-elution.[1] |
| High Resolution Chromatography | A highly efficient column may resolve the small differences between the analyte and the D-IS. Solution: In some cases, using a column with slightly lower resolution can promote peak overlap.[7] |
| High Degree of Deuteration | A higher number of deuterium atoms can sometimes lead to a more pronounced isotope effect. Solution: If co-elution cannot be achieved, consider using an internal standard with fewer deuterium atoms or one labeled with a different stable isotope, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][13] |
Quantitative Data on Deuterium Isotope Effect on Retention Time
The following table summarizes typical retention time differences observed in reversed-phase liquid chromatography (RPLC). A negative shift indicates that the deuterated compound elutes earlier than the non-deuterated compound.
| Compound Pair | Number of Deuterium Atoms | Chromatographic System | Retention Time Shift (ΔtR) | Reference |
| Dimethyl-labeled Peptides | 4 (intermediate) | RPLC | -2.0 s | [14] |
| Dimethyl-labeled Peptides | 8 (heavy) | RPLC | -2.9 s | [14] |
| Deuterated Aldehyde Derivatives | 3 | RPLC | Significant earlier elution | [13] |
Note: The magnitude of the shift is dependent on the specific molecule and chromatographic conditions.
Experimental Protocol: Evaluating Matrix Effects
This protocol helps determine if differential matrix effects are occurring due to incomplete co-elution.[3]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and D-IS spiked in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and D-IS.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and D-IS before the extraction process.
-
-
Sample Analysis:
-
Inject all three sets into the LC-MS/MS system.
-
-
Data Evaluation:
-
Calculate Matrix Factor (MF): MF = (Peak response in Set B) / (Peak response in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate Recovery: Recovery (%) = (Peak response in Set C / Peak response in Set B) * 100.
-
Assess IS-Normalized MF: Compare the MF of the analyte to the MF of the D-IS. If they are significantly different, the D-IS is not adequately compensating for matrix effects, likely due to chromatographic separation.
-
Workflow for Addressing Co-elution and Matrix Effects
Caption: Workflow for addressing co-elution and matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Accuracy in Quantitative Bioanalysis with Internal Standards
Welcome to the technical support center for quantitative bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when using internal standards (IS) to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
1. What is the primary role of an internal standard in quantitative bioanalysis?
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1][2] Its primary purpose is to compensate for variability during the analytical workflow.[1][3] By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, injection, and due to matrix effects can be effectively normalized, thereby improving the accuracy and precision of the results.[4][5]
2. What are the different types of internal standards, and which is preferred?
There are two main types of internal standards used in LC-MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[5] They are molecules where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1][4] SIL-IS have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience the same extraction recovery and matrix effects.[4][6]
-
Structural Analogs: These are molecules that are structurally similar to the analyte but not isotopically labeled. They are often used when a SIL-IS is not available.[1] While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, especially concerning matrix effects and ionization efficiency.[7][8]
Whenever possible, a stable isotope-labeled internal standard is the preferred choice for achieving the highest accuracy and robustness in a bioanalytical method.[8]
3. How do I select an appropriate internal standard?
The ideal internal standard should:
-
Be structurally and chemically similar to the analyte.[9][10]
-
Exhibit similar chromatographic behavior (retention time) and extraction recovery.[11]
-
Have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.[4]
-
Be absent in the biological matrix being analyzed.[12]
-
Be of high purity to avoid interference with the analyte quantification.[4]
For SIL-IS, it is recommended to have a mass difference of at least 4-5 Da from the analyte to minimize mass spectrometric cross-talk.[4]
4. What is the optimal concentration for an internal standard?
There is no single rule for the optimal IS concentration, but several factors should be considered:
-
It should provide a consistent and reproducible signal, typically in the mid-range of the detector's linear response.
-
A common practice is to use a concentration that is in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the analyte.[4]
-
The concentration should not be so high that it causes detector saturation or solubility issues.[4]
-
If using a deuterated IS, be mindful of potential impurities of the unlabeled analyte, which could interfere with the Lower Limit of Quantification (LLOQ).
5. What are matrix effects and how can an internal standard help mitigate them?
Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source, caused by co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[6][13] This can lead to inaccurate quantification.[13] An ideal internal standard, particularly a SIL-IS that co-elutes with the analyte, will experience the same matrix effects.[6][8] By using the analyte-to-IS response ratio for quantification, these effects can be effectively normalized, leading to more accurate results.[6]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response Across an Analytical Run
Question: My internal standard peak areas are highly variable across my calibration standards, quality controls, and unknown samples. What could be the cause and how do I troubleshoot it?
Answer: High variability in the IS response can indicate a lack of consistency in the analytical process and may compromise the accuracy of your results.[14] The root causes can generally be traced to sample preparation, the LC system, or the MS detector.[14]
Troubleshooting Workflow for High IS Variability
Caption: A logical workflow for troubleshooting high internal standard variability.
Experimental Protocol: Investigating Sample Preparation Consistency
-
Objective: To determine if variability is introduced during the sample preparation steps.
-
Procedure: a. Prepare a set of at least six replicate quality control (QC) samples at a mid-concentration level. b. Add the internal standard to each replicate, paying close attention to pipetting accuracy. Ensure thorough mixing. c. Process these replicates through the entire sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). d. Analyze the processed samples and evaluate the peak area of the internal standard for each replicate.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS peak areas should ideally be within 15%.
-
Interpretation:
-
High %CV (>15%): Suggests inconsistency in sample preparation steps like pipetting, extraction, or reconstitution. Review and optimize these procedures.
-
Low %CV (≤15%): Indicates that the sample preparation is likely not the primary source of variability. The investigation should then focus on the LC-MS system.
-
| Potential Cause | Troubleshooting Action |
| Inconsistent Pipetting | Calibrate pipettes; ensure proper technique. |
| Incomplete Extraction | Optimize extraction solvent, pH, and mixing time. |
| Variable Evaporation | Use a consistent evaporation method; ensure samples are fully reconstituted. |
| Insufficient Mixing | Vortex samples thoroughly after adding the internal standard. |
Issue 2: Systematic Difference in Internal Standard Response Between Calibration/QC Samples and Unknown Samples
Question: The internal standard response is consistent within my calibration standards and QCs, but it is consistently higher or lower in my unknown study samples. Why is this happening and is my data reliable?
Answer: A systematic difference in IS response between calibration/QC samples and unknown samples often points to a matrix effect that is different between the two sets of samples.[7] This can occur if the matrix used for calibration standards (e.g., pooled blank plasma) does not adequately represent the matrix of the study samples, which may contain co-medications or have different levels of endogenous components.[7][13]
Logical Diagram for Investigating Systematic IS Response Differences
Caption: A decision-making diagram for investigating systematic IS response differences.
Experimental Protocol: Matrix Effect Evaluation using Pre-dose Samples
-
Objective: To determine if the matrix of the study samples is causing the observed difference in IS response.
-
Materials: Pre-dose (blank) biological samples from the study subjects.
-
Procedure: a. Prepare low and high concentration QC samples by spiking the analyte and IS into the pre-dose study sample matrix. b. Prepare the same QC levels in the standard blank matrix used for the calibration curve. c. Analyze both sets of QCs and compare the IS response and the accuracy of the calculated concentrations.
-
Interpretation:
-
If the IS response in the pre-dose QCs matches the unknown samples and the accuracy is within acceptance criteria (typically ±15%), it suggests the IS is tracking the analyte correctly despite the matrix difference. The data may be considered reliable.[1]
-
If the accuracy of the pre-dose QCs is outside the acceptance criteria, it indicates the IS is not adequately compensating for the matrix effect, and the method is not reliable for the study samples.[1] In this case, further method development is required, such as improving the sample cleanup procedure to remove interfering matrix components.
-
| Parameter | Acceptance Criteria | Reference |
| IS Response in Unknowns vs. CAL/QCs | Typically within 50-150% of the mean of CAL/QCs | [1][15] |
| Cross-Interference (IS on Analyte) | ≤ 20% of the LLOQ response | [4] |
| Cross-Interference (Analyte on IS) | ≤ 5% of the IS response | [4] |
| QC Accuracy | Within ±15% of nominal value (±20% for LLOQ) | [13] |
| QC Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | [13] |
Issue 3: Use of Deuterated Internal Standards and Potential Pitfalls
Question: I am using a deuterated internal standard, which is supposed to be ideal. However, I am still observing issues like chromatographic shifts or inaccurate results. What could be wrong?
Answer: While SIL-IS are the preferred choice, they are not infallible. Deuterated standards, in particular, can sometimes exhibit unexpected behavior.
Potential Issues with Deuterated Internal Standards:
-
Chromatographic Shift (Isotope Effect): The replacement of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to a slight change in retention time, causing the IS to not perfectly co-elute with the analyte.[16][17] If this shift occurs in a region of variable matrix effects, the IS may not accurately compensate for ion suppression or enhancement.[17]
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[16]
-
Purity: The deuterated IS may contain a small amount of the unlabeled analyte as an impurity. This can lead to a positive bias, especially at the LLOQ. The contribution of the IS to the analyte signal should not exceed 5% of the LLOQ response.
Troubleshooting Workflow for Deuterated IS Issues
Caption: A workflow for diagnosing issues related to deuterated internal standards.
By systematically addressing these common issues, researchers can enhance the accuracy and reliability of their quantitative bioanalytical data, ensuring the integrity of their pharmacokinetic, toxicokinetic, and other drug development studies.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies - ProQuest [proquest.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. en.cmicgroup.com [en.cmicgroup.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. waters.com [waters.com]
Technical Support Center: Stability of 1,2,3,4-Tetrahydroquinoxaline-d4 in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1,2,3,4-Tetrahydroquinoxaline-d4 in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of many compounds.[1][2] Methanol can also be a suitable solvent.[3] However, it is crucial to use anhydrous solvents to minimize degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions, particularly those in DMSO, should be stored at -20°C for long-term stability, with some studies indicating stability for up to 3 months.[1] For shorter-term storage, 4°C may be acceptable. To prevent degradation from light, it is recommended to store solutions in amber vials or in the dark.
Q3: How many freeze-thaw cycles can a stock solution of this compound undergo?
While specific data for this compound is unavailable, general studies on compound libraries in DMSO suggest that multiple freeze-thaw cycles (e.g., up to 11 cycles) may not result in significant compound loss.[2][4] However, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound in stock solutions?
While specific degradation pathways for this compound have not been detailed in the provided search results, potential degradation mechanisms for similar compounds can include oxidation and hydrolysis. The presence of water in the solvent can be a significant factor in compound degradation.[2][5] For deuterated compounds, hydrogen-deuterium exchange is a potential concern, especially in the presence of acidic or basic conditions or protic solvents.
Troubleshooting Guide
This guide is designed to help you troubleshoot issues related to the stability of your this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Navigating Ion Suppression in ESI-MS for Quinoxaline Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression when analyzing quinoxaline (B1680401) compounds using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the ESI-MS analysis of quinoxalines that may be related to ion suppression.
Question: My quinoxaline analyte signal is significantly lower in a biological matrix (e.g., plasma, urine) compared to the signal in a pure solvent. What could be the cause?
Answer: This is a classic indication of ion suppression. Ion suppression occurs when molecules in the sample matrix co-elute with your quinoxaline analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1]
Several factors can contribute to this issue:
-
Matrix Effects: Components from biological matrices like phospholipids, salts, and proteins are common culprits that can co-elute with your quinoxaline compound and suppress its ionization.[2]
-
Inadequate Sample Preparation: A simple sample cleanup method, such as protein precipitation, may not effectively remove all interfering substances like phospholipids.[2][3]
-
Suboptimal Chromatographic Conditions: If the liquid chromatography (LC) method does not sufficiently separate the quinoxaline analyte from matrix components, co-elution and subsequent ion suppression are more likely.[2]
-
Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency. For instance, trifluoroacetic acid (TFA) is known to cause ion suppression in ESI-MS.[4]
-
High Analyte Concentration: At very high concentrations, the analyte itself can lead to a non-linear response and what appears to be suppression.[5]
Question: How can I confirm that ion suppression is affecting my quinoxaline analyte's signal?
Answer: A post-column infusion experiment is a standard and effective method to identify regions in your chromatogram where ion suppression is occurring.[1][4] This technique involves continuously infusing a solution of your quinoxaline analyte directly into the mass spectrometer while injecting a blank matrix extract through the LC system. A decrease in the constant analyte signal at specific retention times indicates that components eluting from the column at those times are causing ion suppression.[1][5]
Frequently Asked Questions (FAQs)
What is ion suppression in ESI-MS?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (in this case, a quinoxaline compound) is reduced due to the presence of co-eluting components from the sample matrix.[6] This competition for ionization leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[5]
What are the most common causes of ion suppression for quinoxaline compounds?
For quinoxaline compounds, which are nitrogen-containing heterocycles, ion suppression in ESI-MS is often caused by:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major contributors.[2]
-
Mobile phase additives: Non-volatile buffers and ion-pairing agents like TFA can suppress ionization.[4] Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are generally preferred.[7]
-
Co-eluting drugs or metabolites: If other compounds are present in the sample, they can compete for ionization.
What are the primary strategies to minimize or eliminate ion suppression?
The main approaches to combat ion suppression can be categorized as follows:
-
Improved Sample Preparation: More rigorous cleanup of the sample to remove interfering matrix components is often the most effective strategy.[8] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to separate the quinoxaline analyte from co-eluting matrix components can significantly reduce suppression. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a guard column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their suppressive effects.[9]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects, as it will be affected by suppression in the same way as the analyte.
-
Change in Ionization Source or Polarity: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression.[5] Alternatively, switching the polarity (positive to negative ion mode, or vice versa) can sometimes help if the interfering compounds ionize in a different mode than the analyte.
Which sample preparation technique is best for reducing ion suppression for quinoxaline analysis?
The choice of sample preparation technique depends on the specific quinoxaline compound, the matrix, and the required sensitivity. While protein precipitation is simple, it is often the least effective at removing interfering substances.[3] LLE and SPE generally provide cleaner extracts.[8] For quinoxaline compounds, which can have varying polarities, SPE with a polymeric sorbent (like Oasis HLB) is often a good starting point as it can retain a wide range of compounds.[10]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical recovery and matrix effect for different sample preparation techniques used in the analysis of quinoxaline compounds. Lower matrix effect values indicate less ion suppression.
| Sample Preparation Technique | Analyte Class | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference(s) |
| Protein Precipitation (PPT) | Quinoxaline Derivatives | Plasma | 85 - 105 | 20 - 50 | [3][11] |
| Liquid-Liquid Extraction (LLE) | Quinoxaline-2-carboxylic acid | Animal Tissue | 70 - 110 | 10 - 30 | [10] |
| Solid-Phase Extraction (SPE) | Quinoxaline-1,4-dioxides | Animal Feed | 75 - 95 | < 15 | [10] |
| Solid-Phase Extraction (SPE) | Quinolone Antibiotics | Plasma | 94 - 123 | < 10 | [4] |
Note: The values presented are illustrative and can vary significantly depending on the specific analyte, matrix, and experimental protocol.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps to identify at which retention times co-eluting matrix components cause ion suppression.[4][12]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of the quinoxaline analyte (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump to a tee-piece placed between the LC column outlet and the MS inlet.
-
Infuse the quinoxaline standard solution at a constant low flow rate (e.g., 10-20 µL/min) into the mobile phase flow from the LC.[12]
-
Acquire data on the mass spectrometer in MRM or SIM mode for your analyte.
-
After establishing a stable baseline signal from the infused analyte, inject a blank solvent (e.g., mobile phase).
-
Next, inject the blank matrix extract.
-
Monitor the analyte signal throughout the chromatographic run. A dip in the signal indicates a region of ion suppression.[1]
Solid-Phase Extraction (SPE) for Quinoxaline Compounds from Plasma
This is a general protocol for extracting quinoxaline compounds from a plasma matrix. Optimization may be required for specific analytes.[4]
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold or positive pressure processor
-
Plasma sample
-
Internal standard solution
-
2% Formic acid in water
-
Methanol (B129727) (for conditioning and elution)
-
Water (for washing)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 2% formic acid in water.
-
Vortex for 30 seconds to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the quinoxaline analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) for Quinoxaline Compounds from Tissue
This protocol is a general guideline for extracting quinoxaline compounds from tissue homogenates.[10]
Materials:
-
Tissue homogenate
-
Internal standard solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a known amount of tissue homogenate (e.g., 1 g), add the internal standard.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to separate the organic and aqueous layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Sample Preparation Workflow Choices.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 1,2,3,4-Tetrahydroquinoxaline and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the chromatographic resolution of 1,2,3,4-Tetrahydroquinoxaline and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing 1,2,3,4-Tetrahydroquinoxaline and its metabolites?
A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique. For detection and quantification, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1]
Q2: Which type of HPLC column is recommended?
A2: A C18 column is a common and effective choice for the separation of 1,2,3,4-Tetrahydroquinoxaline and its metabolites.[2] For specific applications, other stationary phases like mixed-mode columns with reverse-phase and ion-pairing characteristics may also be suitable.[3]
Q3: What are the typical mobile phases used for this analysis?
A3: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent, often run in a gradient. For LC-MS/MS compatibility, volatile buffers and modifiers are essential. Common choices include:
-
Aqueous Phase (A): Water with 0.1% formic acid.[2]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.[2][3] The use of formic acid helps to improve peak shape by protonating the amine functionalities of the analytes.
Q4: What are the known metabolites of 1,2,3,4-Tetrahydroquinoxaline derivatives?
A4: The metabolic pathways for 1,2,3,4-Tetrahydroquinoxaline itself are not extensively detailed in the provided search results. However, studies on structurally related N-alkyl-1,2,3,4-tetrahydroquinoline substructures show that metabolic aromatization to form quinolinium ions is a possible route, often catalyzed by cytochrome P450 enzymes like CYP3A4.[4] For the related compound, 1,2,3,4-tetrahydroisoquinoline, metabolites include hydroxylated and N-methylated derivatives.[5]
Q5: What sample preparation techniques are suitable for extracting 1,2,3,4-Tetrahydroquinoxaline from biological matrices like plasma or tissue?
A5: Common bioanalytical sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol to remove the bulk of proteins.[6]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between an aqueous sample and an immiscible organic solvent to remove interferences.[1][7]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte, often using cartridges like Oasis HLB.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks are tailing. What are the likely causes and solutions?
-
A: Peak tailing is often caused by secondary interactions between the basic amine groups of the analyte and active sites (silanols) on the silica-based column packing.
-
Solution 1: Add a competitor for these active sites to the mobile phase. A small amount of a basic modifier like triethylamine (B128534) can sometimes help, but it may not be MS-friendly. A more common solution is to use an acidic modifier like formic acid (0.1%) in both mobile phase components to ensure the analytes are consistently protonated.[9]
-
Solution 2: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if the problem persists. Using a guard column can help extend the life of the analytical column.[10]
-
Solution 3: Check for an excessive flow path between the column and the detector, and use tubing with a narrow internal diameter.[9]
-
-
-
Q: My peaks are fronting. How can I fix this?
-
A: Peak fronting is often a sign of column overloading or an issue with the sample solvent.
-
Solution 1: Reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.[9]
-
Solution 2: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition. Dissolving the sample in a much stronger solvent can cause the peak to broaden and front.[9]
-
-
Problem: Inconsistent Retention Times
-
Q: The retention times for my analyte and metabolites are shifting between injections. What should I check?
-
A: Retention time variability can compromise data quality and peak identification.
-
Solution 1: Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient post-run equilibration time is critical.[9]
-
Solution 2: Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase daily and ensure components are accurately measured. If using an online mixer, check that the proportioning valves are functioning correctly.[9]
-
Solution 3: System Leaks: Check for any leaks in the HPLC system, particularly between the pump and the injector, and between the column and the detector. Even a small leak can cause fluctuations in flow rate and pressure, leading to retention time shifts.[9]
-
Solution 4: Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[9]
-
-
Problem: Low Resolution Between Parent Drug and Metabolites
-
Q: I am not getting baseline separation between two closely eluting metabolites. How can I improve the resolution?
-
A: Improving resolution often requires adjusting the chromatographic conditions to alter the selectivity of the separation.
-
Solution 1: Modify the Gradient: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage). This will increase the run time but often improves the separation of closely eluting peaks.
-
Solution 2: Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and separation of your analytes.
-
Solution 3: Adjust the Mobile Phase pH: Small changes in the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve resolution.
-
Solution 4: Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.
-
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Purpose RP-HPLC-MS/MS Method
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.1 - 8.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Detection: Positive Ion Mode (ESI+). Optimize parent and product ion transitions for 1,2,3,4-Tetrahydroquinoxaline and its expected metabolites using MRM (Multiple Reaction Monitoring).
Quantitative Data
Table 1: Example Metabolite Excretion Data for a Related Compound (1-Methyl-1,2,3,4-tetrahydroisoquinoline) in Rats.
| Metabolite | Chemical Name | Percentage of Administered Dose Excreted in Urine (24h) |
| Unchanged | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) | 72% |
| 4-Hydroxy-1MeTIQ | 4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 8.7% |
| 2-Methyl-1MeTIQ | N-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | 0.7% |
| 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-3,4-dihydroisoquinoline | 1.0% |
| Data sourced from a study in rats following a 50 mg/kg oral dose.[11] |
Table 2: Example Chromatographic Conditions for Analysis.
| Parameter | Condition 1 (RP-HPLC) | Condition 2 (UHPLC-MS/MS) |
| Column | Newcrom R1 | Acquity UPLC BEH C18, 50x2.1mm, 1.7µm |
| Mobile Phase A | Water with Phosphoric Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Methanol |
| Mode | Isocratic or Gradient | Gradient |
| Detection | UV or MS | MS/MS |
| Data adapted from references[3] and[2]. |
Visualizations
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jsbms.jp [jsbms.jp]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry Analysis of Deuterated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges when analyzing deuterated compounds by mass spectrometry.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific issues encountered during the mass spectrometry analysis of deuterated compounds.
Issue 1: High Background Noise in the Mass Spectrum
High background noise can obscure low-intensity analyte signals, leading to poor sensitivity and inaccurate quantification.
Symptoms:
-
Elevated baseline in the total ion chromatogram (TIC).
-
Presence of numerous non-analyte peaks across the mass spectrum.
-
Poor signal-to-noise ratio (S/N) for the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | A noticeable reduction in the baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water).[1] | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) following the manufacturer's guidelines.[1][2] | Improved signal intensity and a reduction in background ions. |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks. |
| Environmental Contaminants | Ensure a clean laboratory environment. Avoid the use of volatile organic compounds or cleaning products near the instrument.[1] | Reduction of sporadic, non-reproducible background peaks. |
| Air Leaks | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1] |
Issue 2: Inaccurate Quantification and Poor Precision
Inaccurate quantification can arise from several factors, including isotopic instability and differential matrix effects.
Symptoms:
-
Inconsistent analyte/internal standard response ratio.[3]
-
Quantification results are inaccurate or biased.[3]
-
Poor precision in replicate injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quantification issues.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Deuterium (B1214612) (H/D) Back-Exchange | Minimize the time samples are in protic solvents, especially at non-ideal pH and elevated temperatures. Use D₂O-based mobile phases where feasible.[4][5] | Consistent analyte/internal standard response ratio. |
| Differential Matrix Effects | Adjust chromatographic conditions to ensure co-elution of the analyte and the deuterated internal standard.[3] | The internal standard effectively compensates for matrix-induced ion suppression or enhancement. |
| Isotopic Interference | Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.[3] | More accurate quantification, especially at low analyte concentrations. |
| Incorrect Standard Purity | Verify the isotopic and chemical purity of the deuterated standard. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[3] | Accurate and unbiased quantification results. |
Key Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label under conditions relevant to the experimental workflow.[5]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO).
-
Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[5]
-
-
Incubation:
-
Sample Quenching and Extraction:
-
Analysis:
-
Analyze the samples using LC-MS.
-
Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[5]
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[5]
-
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
Objective: To reduce the loss of deuterium from labeled compounds during the analytical process.
Methodology:
-
Quenching: Quench the labeling reaction by rapidly lowering the pH to approximately 2.6 and reducing the temperature to near 0°C.[6] This minimizes the rate of back-exchange.
-
Proteolysis (for proteins): If applicable, use an acid-stable protease like pepsin for digestion, which is active at the low pH of the quench buffer.[6][7]
-
Chromatography:
-
Mass Spectrometry: Analyze the sample immediately after chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry experiments with deuterated compounds?
A1: The primary sources of background noise can be categorized as follows:
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions. Common sources include impurities in solvents, plasticizers leaching from labware (e.g., phthalates), and contaminants from the sample matrix itself.[1]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components.[1]
-
Environmental Noise: This can originate from volatile organic compounds in the laboratory air or cleaning products used near the instrument.[1]
Q2: How can I distinguish a true deuterated peak from background noise?
A2: Several strategies can be employed:
-
Isotopic Pattern Analysis: Genuine deuterated compounds will exhibit a predictable isotopic distribution. Deviations from the expected pattern may indicate interfering species.[1]
-
Blank Analysis: Running a blank sample (the sample matrix without the deuterated analyte) helps identify consistently present background ions that can be subtracted from your sample data.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve the deuterated analyte from background ions with the same nominal mass.
Q3: Can the position of deuterium labeling affect the stability of the compound and contribute to background noise?
A3: Yes, the position of the deuterium label is critical. Deuterium atoms on heteroatoms with exchangeable protons (e.g., -OH, -NH, -SH) are prone to rapid back-exchange with protic solvents. This can lead to a loss of the deuterium label and an increase in the signal of the unlabeled compound, effectively creating background at the mass of the unlabeled analyte. It is recommended to use compounds with deuterium labels on stable, non-exchangeable positions, such as carbon atoms.[9][10]
Q4: My deuterated internal standard elutes slightly earlier than the unlabeled analyte. Is this normal, and how does it affect my results?
A4: Yes, this is a known chromatographic isotope effect.[3] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention time. While this is normal, significant separation can be problematic. If the analyte and internal standard elute at different times, they may experience different degrees of ion suppression or enhancement from the sample matrix, which can compromise the accuracy of quantification.[10] It is advisable to optimize chromatographic conditions to achieve co-elution.[3]
Q5: What are the best practices for storing deuterated compounds to maintain their stability?
A5: To ensure the long-term stability of deuterated compounds:
-
Controlled Temperature: Store compounds at low temperatures (e.g., refrigerated at 4°C or frozen) as recommended by the manufacturer to minimize degradation. Avoid repeated freeze-thaw cycles.[5]
-
Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[5]
-
Protection from Light and Moisture: Store in amber vials to protect from light-induced degradation and in a desiccated environment to prevent hydrolysis and H/D exchange.[5]
-
Use of Aprotic Solvents: For preparing stock solutions, use high-purity, aprotic, and anhydrous solvents like acetonitrile or DMSO.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 1,2,3,4-Tetrahydroquinoxaline-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, ensuring accuracy and precision. This guide provides a comprehensive comparison of analytical method validation employing 1,2,3,4-Tetrahydroquinoxaline-d4 as an internal standard versus methods that may utilize other, non-isotopically labeled alternatives. Through detailed experimental protocols and comparative data, this document underscores the superiority of deuterated standards in pharmacokinetic and drug metabolism studies.
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability of quantitative data. An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and detection, thereby compensating for any variability.[1] Stable isotope-labeled (SIL) compounds, such as this compound, are widely considered the "gold standard" for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1]
This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline.[2][3] This deuteration imparts a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its physicochemical properties remain nearly identical. This ensures co-elution during chromatography and similar behavior during extraction and ionization, which is crucial for correcting matrix effects and other sources of analytical variability.[1]
Comparative Performance: this compound vs. Alternative Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to provide more accurate and precise results compared to structurally analogous but non-isotopically labeled internal standards. The following tables summarize the expected performance characteristics based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[4][5][6][7]
Table 1: Comparison of Linearity and Range
| Parameter | This compound (Expected) | Alternative IS (Potential Outcome) | Acceptance Criteria (FDA/EMA) |
| Calibration Curve Fit | Linear, weighted 1/x² | May require non-linear fit | r² ≥ 0.99 |
| Correlation Coefficient (r²) | ≥ 0.995 | May be lower due to differential matrix effects | Back-calculated standards within ±15% of nominal (±20% at LLOQ) |
| Range | Wide, consistent response | Narrower effective range | Defined by upper and lower limits of quantification (ULOQ/LLOQ) |
Table 2: Comparison of Accuracy and Precision
| Parameter | This compound (Expected) | Alternative IS (Potential Outcome) | Acceptance Criteria (FDA/EMA) |
| Intra-day Accuracy (% Bias) | Within ± 5% | May exceed ± 10% | Within ± 15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ± 5% | May exceed ± 10% | Within ± 15% of nominal (±20% at LLOQ) |
| Intra-day Precision (% CV) | < 5% | May be 5-15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | < 5% | May be 5-15% | ≤ 15% (≤ 20% at LLOQ) |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation
Table 3: Comparison of Stability
| Parameter | This compound (Expected) | Alternative IS (Potential Outcome) | Acceptance Criteria (FDA/EMA) |
| Freeze-Thaw Stability | High (similar to analyte) | May differ from analyte | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | High (similar to analyte) | May differ from analyte | Mean concentration within ±15% of nominal |
| Long-Term Stability | High (similar to analyte) | May differ from analyte | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | High (similar to analyte) | May differ from analyte | Mean concentration within ±15% of nominal |
Experimental Protocols for Method Validation
The following sections provide a detailed methodology for the validation of a bioanalytical method using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate analyte working standard solution (or blank solvent for blank samples).
-
Add 200 µL of the internal standard working solution in acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and this compound.
Visualization of the Validation Workflow
The following diagram illustrates the key stages in the validation of a bioanalytical method.
Bioanalytical Method Validation Workflow
Logical Relationship for Internal Standard Selection
The decision to use a deuterated internal standard is based on a logical progression aimed at minimizing analytical error.
Decision Pathway for Internal Standard Selection
References
A Researcher's Guide to Cross-Validation of Bioanalytical Assays Using Different Internal Standards
In the landscape of drug development, the consistency and reliability of bioanalytical data are paramount, especially when data from different analytical methods or laboratories are combined. The use of internal standards (IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample processing and analysis.[1][2] While stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for their ability to mimic the analyte, circumstances such as cost, availability, or a change in synthetic route may necessitate the use of different internal standards across various phases of a drug's development.[2][3]
When analytical methods employing different internal standards are used to generate data for the same analyte within a study or across different studies, a thorough cross-validation is crucial to ensure the data are comparable and reliable.[4][5][6] This guide provides an objective comparison of cross-validation strategies, detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in this critical process.
Understanding Internal Standards
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to enable reliable quantification of the analyte of interest.[7] The IS helps to normalize variations that can occur during sample preparation, extraction, and injection.[1][8] The two primary types of internal standards used in LC-MS bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the analyte molecule in which one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N). SIL-ISs have nearly identical chemical and physical properties to the analyte, making them the ideal choice for correcting variability.[1][3]
-
Structural Analogue Internal Standard: This is a molecule that is chemically similar to the analyte but has a different molecular weight. While not as ideal as a SIL-IS, a structural analogue can be a suitable alternative when a SIL-IS is not available.[9]
The choice of internal standard can impact assay performance, and when methods with different internal standards are to be compared, a cross-validation study is essential.[3]
Experimental Protocols
A successful cross-validation study requires a meticulously planned and executed protocol. Below are detailed methodologies for a cross-validation experiment comparing two LC-MS/MS methods for the quantification of "Analyte X" in human plasma, where "Method A" uses a deuterium-labeled internal standard (IS-A) and "Method B" uses a ¹³C-labeled internal standard (IS-B).
Preparation of Validation Samples
-
Stock Solutions: Prepare separate stock solutions of Analyte X, IS-A, and IS-B in an appropriate organic solvent (e.g., methanol). The purity and identity of all reference standards should be confirmed.
-
Calibration Standards: Prepare a series of calibration standards by spiking pooled human plasma with known concentrations of Analyte X. The concentration range should cover the expected concentrations in study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare at least four levels of QC samples in pooled human plasma: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). These should be prepared from a separate stock solution of Analyte X than that used for the calibration standards.
Sample Analysis
-
Sample Set Composition: A single analytical run should include a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), a full set of calibration standards, and at least six replicates of each QC level.
-
Analysis with Method A (using IS-A):
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the IS-A working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the organic extract and reconstitute the residue in a suitable solvent.
-
Inject the reconstituted sample onto the LC-MS/MS system and acquire the data.
-
-
Analysis with Method B (using IS-B):
-
Repeat the same procedure as for Method A, but instead, add a fixed volume of the IS-B working solution to a separate aliquot of the same set of calibration standards, QC samples, and study samples.
-
-
Incurred Sample Reanalysis (ISR): If available, a selection of incurred (study) samples should also be analyzed using both methods to assess the performance with real-world samples.[10]
Data Presentation and Acceptance Criteria
All quantitative data should be summarized in clearly structured tables for easy comparison. The acceptance criteria for the cross-validation should be pre-defined in the study protocol.
Accuracy and Precision
The accuracy and precision of the QC samples analyzed by both methods should be evaluated. The mean accuracy should be within ±15% of the nominal concentration (20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[6][11]
Table 1: Comparison of Accuracy and Precision for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (with IS-A) | Method B (with IS-B) | ||
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) ± SD | ||
| LLOQ | 1.00 | 1.05 ± 0.12 | 105.0 | 11.4 | 1.02 ± 0.14 |
| LQC | 2.50 | 2.60 ± 0.21 | 104.0 | 8.1 | 2.55 ± 0.23 |
| MQC | 50.0 | 51.5 ± 3.6 | 103.0 | 7.0 | 49.8 ± 4.1 |
| HQC | 80.0 | 82.4 ± 5.8 | 103.0 | 7.0 | 79.2 ± 6.5 |
Statistical Assessment of Bias
Recent regulatory guidance, such as the ICH M10 guideline, emphasizes a statistical assessment of bias between methods rather than relying solely on traditional acceptance criteria.[12] This can be performed by calculating the percent difference for each QC sample and incurred sample analyzed by both methods.
Table 2: Comparison of Incurred Sample Results
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference* |
| IS-001 | 35.2 | 34.5 | -2.0% |
| IS-002 | 12.8 | 13.5 | 5.3% |
| IS-003 | 67.1 | 65.9 | -1.8% |
| IS-004 | 5.4 | 5.8 | 7.1% |
| Mean % Difference | 2.1% | ||
| Standard Deviation of % Difference | 4.2% |
% Difference = ((Method B - Method A) / Mean(Method A, Method B)) * 100
The results from the two methods are generally considered comparable if the mean percent difference is within a pre-defined limit, often ±15% or ±20%, and if a certain percentage of individual samples (e.g., at least 67%) also fall within this limit.
Mandatory Visualizations
Diagrams are essential for clarifying complex workflows and logical relationships in bioanalytical method validation.
Caption: Workflow for cross-validating two analytical methods with different internal standards.
Caption: Logical relationship for data analysis in a cross-validation study.
Conclusion
Cross-validation of analytical methods with different internal standards is a critical exercise to ensure data integrity and comparability across studies. A well-designed cross-validation study, encompassing the analysis of both quality control samples and incurred samples, coupled with a robust statistical evaluation, provides confidence that the data generated by different methods can be reliably combined or compared. While the use of a consistent, stable isotope-labeled internal standard is always preferred, this guide provides a framework for researchers to confidently navigate situations where different internal standards are employed.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. scispace.com [scispace.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to Internal Standards: 1,2,3,4-Tetrahydroquinoxaline-d4 vs. its Non-Deuterated Analog
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results. An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls (QCs) to correct for the variability inherent in sample preparation and instrument response. The ideal IS mimics the analyte's behavior throughout the entire analytical process.
This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4), and its non-deuterated analog, 1,2,3,4-Tetrahydroquinoxaline (THQ), for the quantification of an analyte with a similar structure.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. By replacing some atoms (typically hydrogen) with their heavier stable isotopes (e.g., deuterium), the molecular weight of the compound is increased. This mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while their physicochemical properties remain nearly identical.
The primary advantages of using a deuterated internal standard like THQ-d4 include:
-
Co-elution with the Analyte: The SIL-IS and the analyte exhibit nearly identical chromatographic retention times, ensuring they experience the same matrix effects at the point of elution.
-
Similar Ionization Efficiency: Both compounds show comparable ionization behavior in the mass spectrometer's source, meaning any ion suppression or enhancement from the sample matrix will affect both to the same degree.
-
Comparable Extraction Recovery: The chemical similarities ensure that the IS and the analyte behave almost identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
The non-deuterated analog, while structurally similar, will have different chromatographic and mass spectrometric properties, which can lead to less effective correction and, consequently, less reliable data.
Comparative Performance Data
The following tables present hypothetical but representative data from a bioanalytical method validation experiment, comparing the performance of THQ-d4 and THQ as internal standards for the quantification of a hypothetical analyte, "Analyte X," in human plasma.
Table 1: Accuracy and Precision of Quality Control Samples
This table demonstrates the ability of each internal standard to provide accurate and precise measurements of Analyte X at low, medium, and high concentrations.
| Quality Control Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| Low QC | THQ-d4 | 5.0 | 5.1 | +2.0% | 3.5% |
| THQ | 5.0 | 5.8 | +16.0% | 14.2% | |
| Medium QC | THQ-d4 | 50.0 | 49.2 | -1.6% | 2.8% |
| THQ | 50.0 | 55.9 | +11.8% | 11.5% | |
| High QC | THQ-d4 | 400.0 | 405.6 | +1.4% | 2.1% |
| THQ | 400.0 | 358.4 | -10.4% | 10.8% |
Interpretation: The use of THQ-d4 as the internal standard results in significantly better accuracy (closer to 100%) and precision (lower coefficient of variation) across all concentration levels compared to the non-deuterated analog.
Table 2: Assessment of Matrix Effect
Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This experiment compares the analyte's peak area in a neat solution to its peak area in a post-extraction spiked plasma sample. The IS-normalized matrix factor should be close to 1.00 for effective correction.
| Sample Lot | Internal Standard | Analyte Peak Area (Neat) | Analyte Peak Area (Post-Spiked) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | THQ-d4 | 1,250,000 | 875,000 | 0.70 | 1.01 |
| THQ | 1,250,000 | 875,000 | 0.70 | 1.15 | |
| Lot 2 | THQ-d4 | 1,250,000 | 950,000 | 0.76 | 0.99 |
| THQ | 1,250,000 | 950,000 | 0.76 | 1.21 | |
| Lot 3 | THQ-d4 | 1,250,000 | 812,500 | 0.65 | 1.02 |
| THQ | 1,250,000 | 812,500 | 0.65 | 1.09 |
Interpretation: The data shows significant ion suppression (Matrix Factor < 1.0) in all plasma lots. When THQ-d4 is used, the IS-normalized matrix factor is very close to 1.00, indicating that the internal standard effectively tracks and corrects for the matrix-induced ion suppression. The non-deuterated THQ provides less consistent and incomplete correction.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of a human plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (containing either THQ-d4 or THQ in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
MS System: Sciex Triple Quad™ 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte X: 215.2 -> 187.1
-
THQ-d4: 153.1 -> 134.1
-
THQ: 149.1 -> 130.1
-
Visualization of the Correction Workflow
The following diagram illustrates how a stable isotope-labeled internal standard provides superior correction for variability at multiple stages of a bioanalytical workflow compared to a non-deuterated analog.
Caption: Workflow showing superior correction by THQ-d4.
Conclusion
The experimental data, though illustrative, strongly supports the established principle that a stable isotope-labeled internal standard is vastly superior to a non-deuterated analog. This compound, by closely mimicking the analyte of interest, provides robust correction for variations in sample recovery and matrix effects. This leads to improved accuracy, precision, and overall reliability of the bioanalytical method. For regulated bioanalysis in drug development, the use of a SIL-IS like THQ-d4 is considered best practice and is highly recommended to ensure data integrity.
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Internal Standards for the Quantification of Quinoxalines
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinoxalines, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mitigating matrix effects and correcting for variability in sample processing and instrument response. This guide provides an objective comparison of the two most common types of SIL internal standards—deuterated (²H) and carbon-13 (¹³C)—specifically in the context of quinoxaline (B1680401) analysis.
The fundamental principle of an ideal internal standard is to mimic the behavior of the analyte throughout the analytical process. While both deuterated and ¹³C-labeled standards are structurally similar to the analyte, their performance can differ significantly, impacting data quality. Generally, ¹³C-labeled standards are considered superior for many applications due to their identical chromatographic behavior and higher isotopic stability.[1][2]
Key Performance Differences: A Comparative Overview
The decision between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and performance. Deuterated standards are often more readily available and less expensive, while ¹³C-labeled standards typically offer higher accuracy and reliability.[1] The following table summarizes the key performance characteristics based on established principles in quantitative mass spectrometry.
| Performance Metric | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (elute earlier) | Co-elutes perfectly with the analyte | The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can lead to a chromatographic isotope effect, especially in reversed-phase LC.[2] ¹³C labeling does not significantly alter the physicochemical properties, ensuring identical retention times.[1] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts | Excellent and more reliable | If the internal standard and analyte elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[3] Perfect co-elution ensures both experience the same matrix effects. |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain structures or conditions | Completely stable | Deuterium atoms can be labile if positioned on heteroatoms or carbons adjacent to carbonyl groups. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to exchange. |
| Synthesis & Cost | Generally less complex and lower cost | Typically more complex and higher cost | Deuterium exchange reactions can be relatively straightforward. The synthesis of ¹³C-labeled compounds often requires building the molecule from ¹³C-labeled precursors, which can be more expensive and involve more steps.[1] |
| Mass Difference | Can be small (e.g., +3 amu), requiring sufficient mass resolution | Can be tailored by the number of ¹³C atoms incorporated | A sufficient mass difference is needed to prevent isotopic crosstalk between the analyte and the internal standard. |
Quantitative Data: A Representative Comparison
| Internal Standard Used | Apparent Recovery (%) | Relative Standard Deviation (RSD, %) |
| None | 45% | 25% |
| Deuterated (with potential chromatographic shift) | 85% | 12% |
| ¹³C-Labeled (with perfect co-elution) | 98% | < 5% |
This table is a representative example based on typical performance improvements observed in LC-MS/MS assays when using different types of internal standards. The values are illustrative and not from a direct study on quinoxalines.
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful quantitative analysis. Below are representative protocols for the synthesis of labeled internal standards and for the LC-MS/MS analysis of quinoxalines.
Synthesis of a Deuterated Quinoxaline Internal Standard
A straightforward method for preparing a deuterated quinoxaline involves using a deuterated starting material. The following is based on the synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid-d₄.
Reaction: Condensation of aniline-d₅ with 2-oxobutanoic acid.
Materials:
-
Aniline-d₅
-
2-Oxobutanoic acid
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Dissolve aniline-d₅ in methanol.
-
Add a solution of 2-oxobutanoic acid in methanol to the aniline-d₅ solution.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH of the solution to ~9 with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to obtain the deuterated quinoxaline derivative.
-
Confirm the structure and isotopic enrichment by ¹H NMR and mass spectrometry.
Synthesis of a ¹³C-Labeled Quinoxaline Internal Standard
The synthesis of a ¹³C-labeled quinoxaline can be achieved by incorporating a ¹³C-labeled precursor. A common method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
Proposed Reaction: Condensation of ¹³C₆-o-phenylenediamine with benzil (B1666583).
Materials:
-
¹³C₆-o-phenylenediamine (commercially available from isotope suppliers)
-
Benzil
Procedure:
-
Dissolve ¹³C₆-o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ¹³C₆-2,3-diphenylquinoxaline, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from ethanol to improve purity.
-
Confirm the structure and isotopic incorporation by ¹³C NMR and mass spectrometry.
LC-MS/MS Method for Quinoxaline Quantification
The following is a representative LC-MS/MS protocol for the analysis of quinoxalines in a biological matrix, adapted from a method for quinoxaline 1,4-dioxides in swine liver.[1]
1. Sample Preparation (Protein Precipitation & SPE):
-
Homogenize 2.0 g of tissue sample with 10 mL of 0.1% formic acid in acetonitrile.
-
Add the appropriate amount of internal standard (deuterated or ¹³C-labeled quinoxaline).
-
Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.
-
Take the supernatant and dilute with 20 mL of water.
-
Load the diluted extract onto a pre-conditioned Oasis HLB solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for the specific quinoxaline analyte and its labeled internal standard.
Visualizing the Workflow and Key Concepts
The following diagrams, created using Graphviz, illustrate the experimental workflow and the critical difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Caption: A typical experimental workflow for the quantitative analysis of quinoxalines using a stable isotope-labeled internal standard.
Caption: A comparison of synthetic strategies for deuterated versus ¹³C-labeled quinoxalines.
Caption: Chromatographic shift of deuterated vs. ¹³C-labeled standards.
Conclusion
For the quantitative analysis of quinoxalines, stable isotope-labeled internal standards are indispensable for robust and accurate method development. While deuterated standards can be effective and are often more economical, they carry the risk of chromatographic shifts and isotopic instability, which can compromise data quality. ¹³C-labeled internal standards, by virtue of their identical chemical properties to the analyte, provide superior performance by ensuring co-elution and eliminating the possibility of isotopic exchange. This leads to more effective compensation for matrix effects and higher overall data integrity. For developing the most reliable and accurate quantitative assays for quinoxalines, particularly in regulated environments, the investment in ¹³C-labeled internal standards is highly recommended.
References
inter-laboratory comparison of quinoxaline quantification methods
An Inter-laboratory Perspective on Quinoxaline (B1680401) Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of quinoxaline derivatives is crucial due to their diverse applications, from pharmaceuticals to food safety. This guide provides a comprehensive comparison of the primary analytical methods employed for quinoxaline quantification, supported by experimental data and detailed protocols. While direct inter-laboratory proficiency test data for quinoxalines is not publicly widespread, this guide synthesizes performance data from various validated methods to offer a comparative perspective on their efficacy.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for quinoxaline analysis is contingent on factors such as the specific derivative, the sample matrix, and the required sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Data Presentation
The following tables summarize the quantitative performance of different validated methods for the analysis of quinoxaline derivatives, providing a baseline for laboratory comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis [1]
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - | [1] |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg | [1] |
| Nefopam HCl | Microspheres | - | 99.93 | 16.75 µg/ml | 50.77 µg/ml | [1] |
| Viloxazine HCl | Bulk and Commercial Products | 23 - 27 µg/mL | 99.65 - 101.31 | - | - | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quinoxaline Analysis
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| MQCA and QCA | Animal origin foods | 1.0-20.0 µg/L | 62.4 - 118 | - | 0.1 µg/kg | [2] |
| MQCA | Fish tissue | 0.25-50.0 ng/g (spiked levels) | 92.7 - 104.3 | 0.1 ng/g | 0.25 ng/g | [3] |
| Mequindox and metabolites | Swine Liver | 5–500 μg/L | 79.8 - 96.5 | 0.30–2.51 μg/kg | 1.10–8.37 μg/kg | [4] |
Table 3: General Performance Characteristics of Different Analytical Techniques [5]
| Characteristic | HPLC-UV | GC-MS | LC-MS/MS |
| Applicability | Broad; ideal for non-volatile and thermally labile compounds. | Suited for volatile and semi-volatile compounds. | Broad; ideal for a wide range of compounds, including non-volatile and thermally labile ones. |
| Selectivity | Good; based on retention time and UV-Vis spectra. | Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification. | Excellent; high selectivity through precursor and product ion monitoring. |
| Sensitivity | Good with a UV-Vis detector. | Very high, especially in Selected Ion Monitoring (SIM) mode. | Very high, often considered the gold standard for trace analysis. |
| Sample Preparation | Often requires dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. | Can often analyze samples with minimal cleanup due to high selectivity. |
| Impurity Identification | Tentative identification by UV spectrum and retention time. | High-confidence identification through mass spectral library matching. | High-confidence identification and structural elucidation capabilities. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of quinoxalines.
HPLC-UV Protocol for Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in Animal Tissues[1]
This method is suitable for the simultaneous quantitative determination of QCA and MQCA, which are marker residues for the veterinary drugs carbadox (B606473) and olaquindox.[1]
-
a) Sample Preparation:
-
Homogenize 2.0 g of tissue sample.[1]
-
Perform acid hydrolysis to release the marker residues.[1]
-
Conduct a liquid-liquid extraction to isolate the analytes.[1]
-
Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.[1]
-
-
b) HPLC Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.[1]
-
Injection Volume: 20 µL.[1]
-
-
c) Validation Parameters: The method should be validated according to guidelines such as those from the EU Commission Decision 2002/657/EC, assessing for specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ).[1]
LC-MS/MS Protocol for MQCA and QCA in Animal Origin Foods[2]
This method allows for the simultaneous quantitative determination of MQCA and QCA in various animal tissues.[2]
-
a) Sample Preparation:
-
Deproteinate the sample with 5% metaphosphoric acid in 10% methanol (B129727).[2]
-
Perform liquid-liquid extraction.[2]
-
Conduct further clean-up using a mixed-mode anion-exchange solid-phase extraction (SPE) column (Oasis MAX SPE).[2]
-
-
b) LC-MS/MS Conditions:
-
c) Quantification: The internal standard method is used for quantification.[2]
GC-MS Protocol for Volatile Quinoxaline Derivatives[1]
This protocol provides a general framework for the analysis of volatile and semi-volatile quinoxaline derivatives.[1]
-
a) Sample Preparation: For solid samples, perform solvent extraction (e.g., using toluene (B28343) or acetonitrile).[1]
-
b) GC-MS Conditions:
-
Injector: Split/splitless injector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[1]
-
Ionization Mode: Electron Ionization (EI) is commonly used.[1]
-
-
c) Validation Parameters: Validation should include assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.[1]
Visualizations
To aid in the understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the validation process for quinoxaline analysis.
References
- 1. ijrar.org [ijrar.org]
- 2. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline [webbook.nist.gov]
- 4. European Union reference laboratory antimicrobial and dye residues in food | EURL [sitesv2.anses.fr]
- 5. BVL - European Union Reference Laboratory (EURL) [bvl.bund.de]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Standards
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in bioanalytical assays is paramount for making critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. This guide provides an in-depth comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data, detailed protocols, and clear visualizations to underscore their role as the gold standard in quantitative bioanalysis.
The use of an internal standard (IS) is a fundamental practice in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variability throughout the analytical process. An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that any variations encountered during sample preparation, injection, and ionization are effectively normalized. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have consistently demonstrated superior performance in enhancing the accuracy and precision of bioanalytical assays.[1]
Superior Performance of Deuterated Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard over a structural analog lies in its near-identical chemical nature to the analyte. This ensures co-elution during chromatography and similar behavior during extraction and ionization, leading to more effective normalization of experimental variability.[2][3]
Experimental data consistently highlights the enhanced performance of assays utilizing deuterated internal standards. For instance, a comparative study on the anticancer agent Kahalalide F demonstrated a significant improvement in both accuracy and precision when a deuterated internal standard was used in place of a structural analog. The assay with the deuterated standard showed a mean bias closer to the nominal value (100.3%) compared to the analog (96.8%), indicating a more accurate measurement.[4]
| Internal Standard Type | Mean Bias (%)[4] | Standard Deviation (%)[4] |
| Deuterated (SIL) | 100.3 | 7.6 |
| Structural Analog | 96.8 | 8.6 |
Furthermore, validation of an HPLC-MS/MS method for the quantification of Venetoclax in human plasma using its deuterated (D8) analog as the internal standard showcased excellent intra-day and inter-day precision and accuracy, well within the stringent limits set by regulatory agencies like the FDA.[2]
| QC Level | Intra-day Precision (%RSD)[2] | Intra-day Accuracy (%)[2] | Inter-day Precision (%RSD)[2] | Inter-day Accuracy (%)[2] |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
The "Isotope Effect": Deuterated vs. 13C-Labeled Standards
While deuterated standards are widely considered the gold standard, it is important to understand the "isotope effect" when comparing them to other stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C). The greater mass difference between hydrogen and deuterium (B1214612) can sometimes lead to slight differences in physicochemical properties, potentially causing the deuterated standard to elute slightly earlier than the unlabeled analyte during chromatography.[5][6]
In contrast, ¹³C-labeled standards have a smaller relative mass difference, resulting in virtually identical chromatographic behavior to the native analyte.[6] This perfect co-elution can be advantageous in minimizing differential matrix effects. However, deuterated standards are often more readily available and cost-effective.[7] For most applications, the benefits of using deuterated standards far outweigh the potential for minor chromatographic shifts, which can be accounted for during method validation.[6]
| Feature | Deuterated Standard | ¹³C-Labeled Standard | Structural Analog |
| Chemical Similarity | Nearly Identical | Virtually Identical | Different |
| Extraction Recovery | Highly Similar to Analyte | Highly Similar to Analyte | Can Differ Significantly |
| Chromatographic Behavior | Generally Co-elutes (slight shift possible) | Co-elutes | Different Retention Time |
| Matrix Effect Compensation | Excellent | Excellent | Variable |
| Cost | Generally Lower | Higher | Variable |
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity.[8][9][10] The International Council for Harmonisation (ICH) M10 guideline further emphasizes the importance of adding a suitable internal standard to all samples to compensate for variability.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in bioanalytical assays. Below are protocols for common sample preparation techniques and a workflow for the assessment of matrix effects.
Protocol 1: Protein Precipitation (PPT)
This method is a rapid and simple approach for removing proteins from biological samples.[2]
-
Aliquot Sample: In a microcentrifuge tube, transfer 100 µL of the biological sample (e.g., human plasma).
-
Spike with Internal Standard: Add a known concentration of the deuterated internal standard solution to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent suitable for LC-MS/MS injection.[8]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more selective sample clean-up compared to protein precipitation.[2]
-
Condition Cartridge: Condition an appropriate SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample (biological matrix spiked with the deuterated internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the injection solvent.
Assessment of Matrix Effects and Recovery
It is critical to evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.[8]
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of the analyte and internal standard in the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same concentrations. Then, perform the full extraction procedure.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery = (Peak Response in Set C) / (Peak Response in Set B)[8]
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical assay and the process for assessing matrix effects.
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Workflow for the assessment of matrix effects and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Method Transfer for Bioanalytical Assays: A Comparative Guide Using 1,2,3,4-Tetrahydroquinoxaline-d4
For researchers, scientists, and drug development professionals, the seamless transfer of bioanalytical methods between laboratories is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of method performance when transferring a bioanalytical assay using a deuterated internal standard, 1,2,3,4-Tetrahydroquinoxaline-d4, versus a structural analog internal standard. The information presented herein is based on established principles of bioanalytical method validation and transfer, supported by illustrative experimental data and detailed protocols.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to account for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[2][3] This guide will explore the practical advantages of using a deuterated internal standard during method transfer through a comparative analysis with a hypothetical structural analog, "Analog IS-Y."
Comparative Performance Analysis
The successful transfer of a bioanalytical method hinges on demonstrating comparable performance between the originating and receiving laboratories. Key validation parameters are assessed to ensure the reliability and integrity of the data. The following tables summarize hypothetical comparative data from a method transfer study for the quantification of a hypothetical analyte, "Analyte X," using either this compound or Analog IS-Y as the internal standard.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 5.05 | 101.0 | 4.5 |
| Mid | 50 | 49.8 | 99.6 | 3.2 | |
| High | 400 | 402.4 | 100.6 | 2.8 | |
| Analog IS-Y | Low | 5 | 5.35 | 107.0 | 8.9 |
| Mid | 50 | 48.2 | 96.4 | 7.5 | |
| High | 400 | 410.8 | 102.7 | 6.8 |
Key Observation: The assay utilizing this compound demonstrates superior accuracy and precision across all quality control (QC) levels compared to the analog internal standard. The closer mimicry of the analyte by the deuterated standard leads to more effective normalization of variability.
Table 2: Assessment of Matrix Effect
| Internal Standard | QC Level | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| This compound | Low | 0.98 | 0.97 | 1.01 |
| High | 0.95 | 0.96 | 0.99 | |
| Analog IS-Y | Low | 0.99 | 0.88 | 1.13 |
| High | 0.96 | 0.85 | 1.13 |
Key Observation: The matrix effect, which can cause ion suppression or enhancement in LC-MS/MS analysis, is significantly minimized when using the deuterated internal standard. The similar ionization efficiencies of the analyte and the SIL-IS result in a more consistent and reliable response.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays during method transfer.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and both internal standards (this compound and Analog IS-Y) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions for the analyte by serial dilution of the stock solution to cover the desired calibration range. Prepare separate working solutions for the internal standards at a fixed concentration.
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve with at least six non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or Analog IS-Y).
-
Vortex mix the sample for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic System: A suitable UHPLC system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
The specific MRM transitions for the analyte and internal standards would be optimized during method development.
Visualizing the Method Transfer Workflow
A clear understanding of the experimental workflow is essential for a successful method transfer.
Caption: Workflow for a typical bioanalytical method transfer process.
Illustrative Signaling Pathway in Drug Metabolism
The bioanalytical method described could be used to quantify a drug that interacts with various metabolic pathways. The diagram below illustrates a simplified drug metabolism pathway involving Cytochrome P450 enzymes.
Caption: Simplified Phase I and Phase II drug metabolism pathway.
Conclusion
The transfer of bioanalytical methods is a regulated process that requires careful planning and execution to ensure data integrity.[5] The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages over structural analogs. The illustrative data presented in this guide highlights the superior accuracy, precision, and reduced matrix effects achievable with a deuterated internal standard. This ultimately leads to a more robust and reliable bioanalytical method, facilitating a smoother and more successful method transfer between laboratories.
References
A Comparative Analysis of Extraction Recovery for Quinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of extraction methodologies for quinoxaline (B1680401) analogs, focusing on recovery rates, experimental protocols, and data presentation to support analytical method development and validation. The selection of an appropriate extraction technique is critical for the accurate quantification of these compounds in various matrices, particularly in food safety and pharmaceutical research.
Comparative Extraction Recovery Data
The following table summarizes the extraction recovery percentages for various quinoxaline analogs from different matrices as reported in validated analytical methods. The data highlights the efficiency of combined liquid-liquid extraction (LLE) and solid-phase extraction (SPE) procedures.
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Reference |
| Olaquindox, Quinoxaline-2-carboxylic acid (QCA), 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) | Animal Products | LLE followed by SPE | 72.6 - 90.5 | [1][2] |
| Quinoxaline-2-carboxylic acid (QCA), 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | LLE followed by SPE | 70 - 110 | [1] |
| 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) | Animal-derived foods | LLE followed by SPE | 71.7 - 82.4 (external standard) | [3] |
| 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) | Animal-derived foods | LLE followed by SPE | 96.3 - 103.7 (internal standard) | [3] |
| Quinoxaline-2-carboxylic acid (QCA), 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) | Porcine and chicken muscles and livers; fish and shrimp muscles | LLE followed by SPE | 62.4 - 118 | [4] |
| Five quinoxaline 1,4-dioxides and their metabolites | Swine Liver | LLE followed by SPE | 79.8 - 96.5 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the extraction of quinoxaline analogs from animal-derived food products.
Protocol 1: Extraction of QCA and MQCA from Animal Tissues[1][4]
This method is suitable for the simultaneous quantitative determination of Quinoxaline-2-carboxylic acid (QCA) and 3-Methyl-quinoxaline-2-carboxylic acid (MQCA), which are marker residues for the veterinary drugs carbadox (B606473) and olaquindox.
1. Sample Preparation:
-
Homogenize 2.0 g of the tissue sample.
-
Perform acid hydrolysis to release the marker residues from the tissue matrix.[1]
-
Deproteinate the sample using 5% metaphosphoric acid in 10% methanol (B129727).[4]
2. Liquid-Liquid Extraction (LLE):
-
Conduct a liquid-liquid extraction to isolate the analytes from the homogenized sample.[1]
3. Solid-Phase Extraction (SPE) Clean-up:
-
Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge, which is a mixed-mode anion-exchange column.[1][4]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for subsequent HPLC analysis.[1]
4. HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., 0.2% formic acid).[1][4]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[4]
-
Quantification: Internal standard method is used for quantification.[4]
Protocol 2: Extraction of Olaquindox, QCA, and MQCA from Animal Products[2]
1. Sample Extraction:
-
Extract samples with a solution of ethyl acetate-0.1 mol/L sodium dihydrogen phosphate (B84403) (1:9, v/v) in a water bath at 40 °C.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Purify the extract using an appropriate SPE cartridge. For olaquindox, an HLB SPE cartridge is used, while for QCA and MQCA, a MAX SPE cartridge is employed.
-
Evaporate the eluate using a concentrator.
-
Dissolve the residue in the mobile phase.
3. HPLC-MS/MS Analysis:
-
Column: Agilent ZORBAX SB-C18 column (2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: 0.2% formic acid solution and methanol solution.
-
Detection: HPLC-MS/MS using multiple reaction monitoring (MRM) in positive ionization mode.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the extraction and analysis of quinoxaline analogs.
Caption: General workflow for the extraction and analysis of quinoxaline analogs from biological matrices.
Caption: Recommended solid-phase extraction cartridge selection based on the target quinoxaline analog.
References
- 1. benchchem.com [benchchem.com]
- 2. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Linearity and Range of Detection for 1,2,3,4-Tetrahydroquinoxaline: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reliable quantification of 1,2,3,4-Tetrahydroquinoxaline is crucial for its potential applications in medicinal chemistry and pharmaceutical development. This guide provides a comparative overview of common analytical techniques for assessing the linearity and detection range of this compound, supported by illustrative experimental data and detailed protocols. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread availability and applicability.
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of 1,2,3,4-Tetrahydroquinoxaline depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS based on established analytical practices.
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 0.5 µg/mL - 100 µg/mL | 0.1 ng/mL - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL |
| Precision (RSD%) | < 2% | < 10% |
| Accuracy (Recovery %) | 98-102% | 90-110% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quantification of 1,2,3,4-Tetrahydroquinoxaline in relatively clean sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 7.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of 1,2,3,4-Tetrahydroquinoxaline reference standard in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 1,2,3,4-Tetrahydroquinoxaline in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Linearity Assessment:
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and the linear range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, making it ideal for the analysis of 1,2,3,4-Tetrahydroquinoxaline in complex matrices or at trace levels. Derivatization is often employed to improve the chromatographic properties of the analyte.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z of the molecular ion and major fragments).
2. Derivatization and Sample Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Derivatization:
-
Evaporate a known amount of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Calibration Standards: Prepare calibration standards in a similar concentration range as for HPLC, but at the ng/mL level, and derivatize them following the same procedure.
3. Linearity Assessment:
-
Inject the derivatized calibration standards.
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration.
-
Determine the linearity and range through linear regression analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Caption: A simplified workflow for the HPLC-UV analysis of 1,2,3,4-Tetrahydroquinoxaline.
Caption: An overview of the GC-MS analytical workflow, including the derivatization step.
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroquinoxaline-d4: A Guide for Laboratory Professionals
For the safe and compliant disposal of 1,2,3,4-Tetrahydroquinoxaline-d4, it is imperative to adhere to hazardous waste regulations. This guide provides essential safety and logistical information to ensure the proper management of this chemical waste.
Personnel handling this compound must be thoroughly familiar with its potential hazards and the requisite safety precautions. The primary disposal route for this compound is through an approved waste disposal plant.[1] Adherence to local, state, and federal environmental regulations is mandatory.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Protects eyes from splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | Prevents skin contact. |
| Skin and Body Protection | Lab coat, long-sleeved clothing. | Protects skin from accidental contact. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Avoid inhalation of dust or vapors.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following step-by-step protocol outlines the required procedures for its collection and disposal.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Ensure the container is compatible with the chemical and will not leak or react with the contents.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
- Keep the container tightly closed when not in use.[1]
2. Labeling and Documentation:
- Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
- Maintain a log of the waste generated, including the quantity and date of accumulation.
3. Arrange for Professional Disposal:
- Contact a licensed and approved hazardous waste disposal company to arrange for pickup and disposal.
- Provide the waste disposal company with the Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinoxaline.
- Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
4. Emergency Spill Procedures:
- In case of a spill, evacuate the area if necessary.
- Wear the appropriate PPE as outlined in Table 1.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
- Collect the absorbed material into a suitable container for disposal as hazardous waste.
- Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 1,2,3,4-Tetrahydroquinoxaline-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated form of 1,2,3,4-Tetrahydroquinoxaline. The following procedures are based on the safety data sheets for the non-deuterated analogue, which shares similar chemical properties.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or face shield | NIOSH (US) or EN 166 (EU) compliant |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), Protective clothing, Complete suit protecting against chemicals | Inspect gloves prior to use. Use proper glove removal technique. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated or if exposure limits are exceeded. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring safety when working with this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor.[2] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of this hazardous material at an approved waste disposal facility.[1]
-
Contaminated Packaging : Handle uncleaned containers like the product itself. Do not mix with other waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
